3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Description
Properties
IUPAC Name |
1-hydroxy-3-methyl-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPUTGGBBYKMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Architecture & Therapeutic Potential of 3-Methyl-Substituted Benzoxaboroles
The following technical guide details the chemical structure, synthesis, and pharmacological profile of 3-methyl-substituted benzoxaborole derivatives.
Technical Whitepaper | Version 1.0
Executive Summary
Benzoxaboroles (dihydrobenzoxaboroles) represent a privileged scaffold in medicinal chemistry, distinguished by their unique boron-driven reactivity.[1][2][3][4] Unlike acyclic boronic acids, the benzoxaborole core features a boron atom fused within a five-membered oxaborole ring, imparting exceptional hydrolytic stability and enhanced Lewis acidity.
This guide focuses on 3-methyl-substituted benzoxaboroles , a specific subclass where the benzylic carbon (C3) is functionalized. This structural modification is not merely cosmetic; it fundamentally alters the physicochemical landscape of the molecule—modulating ring strain, pKa, and the equilibrium between open (boronic acid) and closed (oxaborole) forms. While 3-aminomethyl variants (e.g., AN6426) have shown potent antimalarial activity, the fundamental 3-methyl substitution serves as a critical probe for optimizing metabolic stability and target residence time.
Structural Fundamentals & Boron Chemistry
The Benzoxaborole Core & Numbering
The IUPAC numbering for the 2,1-benzoxaborole system assigns the oxygen atom as position 1 and the boron atom as position 2. The carbon atom within the five-membered heterocyclic ring is position 3 (the benzylic position).
-
Core Scaffold: 1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[5]
-
3-Methyl Derivative: Introduction of a methyl group at C3 creates a chiral center, resulting in (3R) and (3S) enantiomers.
The "Gem-Dimethyl" Effect and Ring Strain
The introduction of a methyl group at C3 exerts a profound steric influence known as the Thorpe-Ingold effect (or gem-dimethyl effect, particularly in 3,3-disubstituted analogs).
-
Ring Strain Release: The five-membered oxaborole ring is inherently strained. Substitution at C3 compresses the internal bond angle at that carbon, which paradoxically relaxes the strain on the boron atom, stabilizing the closed ring form over the open 2-formylphenylboronic acid tautomer.
-
Modulation of Lewis Acidity (pKa Shift):
-
Unsubstituted Benzoxaborole: pKa ≈ 7.3. The high ring strain forces the boron to adopt a more pyramidalized geometry, increasing its Lewis acidity (avidity for OH⁻ or diols).
-
3-Methyl/3,3-Dimethyl Substitution: pKa ≈ 8.3. The steric bulk and strain release stabilize the neutral trigonal planar form, making the boron less Lewis acidic.
-
Implication: A higher pKa means weaker binding to biological diols (e.g., tRNA terminal adenosine), which explains why simple 3-methyl analogs often show reduced potency compared to their unsubstituted parents (e.g., Tavaborole) unless the substituent adds specific auxiliary binding interactions.
-
Tautomeric Equilibrium
Benzoxaboroles exist in equilibrium with their open boronic acid forms (2-acetylphenylboronic acid in the case of 3-methyl derivatives).
Synthetic Pathways[7]
The synthesis of 3-methylbenzoxaboroles requires the construction of the oxaborole ring after establishing the benzylic stereocenter. The most robust method involves a Grignard addition followed by a halogen-lithium exchange/borylation sequence.
Protocol: Grignard-Mediated Cyclization
Objective: Synthesis of 3-methyl-1-hydroxy-2,1-benzoxaborole.
Step 1: Nucleophilic Addition
-
Reagents: 2-Bromobenzaldehyde, Methylmagnesium bromide (MeMgBr).
-
Conditions: THF, 0°C to RT.
-
Mechanism: MeMgBr attacks the aldehyde carbonyl to form 1-(2-bromophenyl)ethanol.
-
Critical Control: Anhydrous conditions are essential to prevent quenching of the Grignard reagent.
Step 2: Protection (Optional but Recommended)
-
Reagents: Dihydropyran (DHP), p-TsOH (cat).
-
Product: THP-protected ether.
-
Rationale: Protecting the alcohol prevents deprotonation during the lithiation step, although a dianion strategy (using 2 equivalents of n-BuLi) is also viable for the unprotected alcohol.
Step 3: Borylation & Cyclization
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), followed by aqueous HCl.
-
Conditions: -78°C (Lithiation)
RT (Hydrolysis). -
Workflow:
-
Lithium-halogen exchange generates the aryl lithium species.
-
Electrophilic trapping with B(OiPr)₃ forms the boronate intermediate.
-
Acidic hydrolysis cleaves the THP group (if used) and unmasks the boronic acid.
-
Spontaneous Cyclization: The intramolecular hydroxyl group attacks the boron center, closing the ring to yield the benzoxaborole.
-
Visualization: Synthetic Workflow
Caption: Figure 1. Step-by-step synthetic pathway for 3-methyl-benzoxaborole via Grignard addition and borylation-cyclization.
Physicochemical Profiling
The following table contrasts the 3-methyl derivative with the unsubstituted parent (Tavaborole-like core).
| Property | Unsubstituted Benzoxaborole | 3-Methyl-Benzoxaborole | Impact of Modification |
| pKa | 7.2 – 7.4 | 8.0 – 8.3 | Decreased Acidity: Steric bulk relaxes ring strain, stabilizing the neutral form. |
| Solubility | Moderate | Moderate-Low | Methyl group increases lipophilicity (LogP increases). |
| Stability | Good | Excellent | Resistance to oxidative deborylation is enhanced. |
| Diol Binding | High Affinity | Reduced Affinity | Higher pKa and steric hindrance at C3 weaken binding to target diols (e.g., sugars, tRNA). |
| Geometry | Planar (B-sp2) | Planar (B-sp2) | C3-Methyl induces slight puckering of the 5-membered ring. |
Pharmacological Applications & SAR
Mechanism of Action: The tRNA Trap
Benzoxaboroles primarily act by inhibiting aminoacyl-tRNA synthetases (e.g., Leucyl-tRNA synthetase, LeuRS).
-
Mechanism: The boron atom forms a reversible covalent adduct with the cis-diol (2',3'-hydroxyls) of the 3'-terminal adenosine of tRNA.
-
Trapping: This adduct traps the tRNA in the editing site of the enzyme, preventing protein synthesis.
SAR of 3-Methyl Substitution
While the benzoxaborole scaffold is potent, the 3-methyl substitution presents a trade-off:
-
Potency Reduction: In many antimicrobial assays (e.g., against E. coli or C. albicans), simple 3-methyl analogs are less potent than their unsubstituted or 3-fluoro counterparts. The methyl group sterically hinders the precise fit required in the LeuRS editing pocket.
-
Selectivity & Stability: The 3-methyl group is valuable for blocking metabolic oxidation at the benzylic position. It is often used in "blocked" analogs to prove that metabolism at C3 is a clearance pathway.
-
Advanced Derivatives:
-
AN6426 (3-aminomethyl): Unlike the simple methyl, the 3-aminomethyl group (-CH₂NH₂) provides a handle for electrostatic interactions, restoring and often enhancing potency against targets like Plasmodium falciparum LeuRS.
-
Visualization: Mechanism of Action
Caption: Figure 2. Mechanism of Action showing the formation of the Boron-tRNA adduct. The 3-methyl group can sterically impede this complex formation depending on the specific enzyme pocket dimensions.
Experimental Protocol: Binding Assay
To validate the activity of a 3-methyl-benzoxaborole, a standard Alizarin Red S (ARS) displacement assay is recommended to measure boron-diol affinity.
-
Preparation: Dissolve ARS (0.1 mM) and the benzoxaborole (varying concentrations) in 0.1 M phosphate buffer (pH 7.4).
-
Observation: ARS binds to boronic acids, causing a color change (fluorescence or absorbance shift).
-
Displacement: Add a competing diol (e.g., AMP or fructose).
-
Readout: Measure the
. A 3-methyl substituted derivative typically shows a lower binding constant ( ) compared to the unsubstituted parent due to the higher pKa and steric bulk.
References
-
Adamczyk-Woźniak, A., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link
-
Pal, A., et al. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy.[3][4][6] Link
-
Ticoppa, A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Link
-
Baker, S. J., et al. (2009).[7] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link
-
Cahová, H., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Synthesis and structure–activity relationships of novel benzoxaboroles as a new class of antimalarial agents | Medicines for Malaria Venture [mmv.org]
- 6. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol vs Tavaborole structure comparison
This guide provides an in-depth technical comparison between Tavaborole (AN2690) and its structural analog, 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol .
Executive Summary
Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is a first-in-class oxaborole antifungal approved for the treatment of onychomycosis.[1][2] Its efficacy stems from a unique boron-mediated mechanism that traps fungal tRNA(Leu), inhibiting protein synthesis.[1][3][4]
The comparator, 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (hereafter "3-Methyl Analog"), represents a critical structural variation. While Tavaborole is achiral and fluorinated at the C5 position, the 3-Methyl Analog introduces a chiral center at the C3 benzylic position and lacks the electron-withdrawing fluorine. This guide analyzes how these structural divergences dictate physicochemical properties, synthetic complexity, and target engagement.
Part 1: Structural & Physicochemical Analysis
The core pharmacophore for both compounds is the benzoxaborole ring—a benzene ring fused to a five-membered oxaborole ring containing a Lewis-acidic boron atom.
Structural Divergence
| Feature | Tavaborole | 3-Methyl Analog |
| IUPAC Name | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 3-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole |
| Formula | C₇H₆BFO₂ | C₈H₉BO₂ |
| MW | 151.93 g/mol | 147.97 g/mol |
| C3 Position | Unsubstituted (-CH₂-). Achiral. | Methylated (-CH(CH₃)-). Chiral. |
| C5 Position | Fluorinated (-F). | Unsubstituted (-H). |
| Electronic State | Electron-deficient (EWG Fluorine). | Electron-rich (EDG Methyl). |
Chirality and Stereochemistry
This is the most significant differentiation point for drug development.
-
Tavaborole: The C3 carbon is achiral. This simplifies synthesis and quality control (CMC), as there are no enantiomers to separate.
-
3-Methyl Analog: The introduction of a methyl group at C3 creates a chiral center, resulting in (R) and (S) enantiomers.
-
Implication: In biological systems, usually only one enantiomer fits the enzyme pocket optimally. Developing this analog would require asymmetric synthesis or chiral resolution, significantly increasing manufacturing costs.
-
pKa and Lewis Acidity (The "Boron Anomaly")
The biological activity of benzoxaboroles correlates directly with the Lewis acidity of the boron atom. The boron must be acidic enough to accept a lone pair from the tRNA ribose diol (forming a tetrahedral boronate anion) at physiological pH.
-
Tavaborole (pKa ~ 7.3): The C5-fluorine is an Electron Withdrawing Group (EWG). It pulls electron density away from the aromatic ring and the boron atom, increasing Lewis acidity. This lowers the pKa, favoring the formation of the tight-binding tetrahedral adduct at physiological pH (7.4).
-
3-Methyl Analog (pKa ~ 8.2 - 8.6): The C3-methyl group is a weak Electron Donating Group (EDG). It pushes electron density toward the ring, slightly decreasing Lewis acidity.
-
Result: The 3-Methyl Analog is less likely to form the stable tRNA adduct at physiological pH compared to Tavaborole, likely resulting in lower potency (higher IC50).
-
Part 2: Mechanism of Action (LeuRS Inhibition)[1]
Both compounds target the Leucyl-tRNA Synthetase (LeuRS) editing domain.[1][3][5] The mechanism is known as the Oxaborole tRNA Trapping (OBORT) mechanism.[4]
The Trapping Mechanism
-
Mis-charging: LeuRS inadvertently attaches Isoleucine (Ile) to tRNA(Leu).
-
Editing: The enzyme moves the mis-charged 3'-end of the tRNA to the "editing pocket" to hydrolyze the incorrect amino acid.
-
Inhibition: The benzoxaborole enters the editing pocket.[5] The boron atom forms a reversible covalent bond with the 2'- and 3'-hydroxyl groups of the tRNA's 3'-terminal adenosine (A76).
-
Locking: This forms a stable spiro-boronate adduct that mimics the transition state, trapping the tRNA and shutting down protein synthesis.
Steric Clash Analysis
-
Tavaborole: The editing pocket of LeuRS is narrow. Tavaborole's flat, unsubstituted C3 position allows it to slide deep into the pocket without steric hindrance.
-
3-Methyl Analog: The C3-methyl group adds steric bulk.
-
Hypothesis: Unless the pocket has a specific hydrophobic cleft to accommodate the methyl group (which bacterial LeuRS generally does not), the 3-methyl group will likely cause a steric clash, reducing binding affinity.
-
Pathway Visualization
The following diagram illustrates the logic flow of the OBORT mechanism and the differentiation between the two compounds.
Caption: Comparative mechanism of action showing the successful tRNA trapping by Tavaborole versus the steric/electronic disadvantages of the 3-Methyl analog.
Part 3: Synthetic Protocols
Synthesizing the 3-Methyl analog requires a different approach to establish the C3 substitution.
Tavaborole Synthesis (Standard Route)
Reference: Baker, S. J., et al. J. Med.[2] Chem. 2006.[6]
-
Precursor: 2-Bromo-5-fluorobenzaldehyde.[7]
-
Protection: React with ethylene glycol or trimethyl orthoformate to protect the aldehyde.
-
Metalation: Lithium-halogen exchange (n-BuLi) at -78°C.
-
Borylation: Quench with triisopropyl borate.
-
Cyclization: Acidic hydrolysis removes the protecting group; the boronic acid spontaneously cyclizes with the aldehyde hydrate to form the oxaborole.
3-Methyl Analog Synthesis (Grignard Route)
Because the C3 position is methylated, we cannot start with a simple aldehyde. We must introduce the carbon framework via a ketone or Grignard addition.
Protocol:
-
Step 1: Grignard Addition
-
Reagents: 2-Bromobenzaldehyde (10 mmol), Methylmagnesium bromide (MeMgBr, 1.2 eq), THF (anhydrous).
-
Procedure: Cool aldehyde/THF solution to 0°C. Add MeMgBr dropwise. Stir 2h. Quench with NH₄Cl. Extract with EtOAc.
-
Product: 1-(2-bromophenyl)ethanol. (Note: This creates the chiral center).
-
-
Step 2: Protection
-
Protect the alcohol (e.g., as a THP ether or MOM ether) to survive lithiation.
-
Alternative: Use MIDA boronate chemistry if sensitive.
-
-
Step 3: Borylation
-
Reagents: Protected alcohol, n-BuLi (1.1 eq), B(OiPr)₃ (1.2 eq), THF, -78°C.
-
Procedure: Lithiate the aryl bromide. Add borate ester.[7] Warm to RT.
-
-
Step 4: Deprotection & Cyclization
-
Reagents: 6N HCl.
-
Mechanism: Acid removes the alcohol protecting group. The boronic acid interacts with the proximal alcohol to eliminate water and close the ring.
-
Yield: Typically lower than Tavaborole due to steric hindrance during cyclization.
-
Synthesis Comparison Diagram
Caption: Synthetic workflow comparison highlighting the additional Grignard step and chirality introduction in the 3-Methyl analog pathway.
Part 4: Experimental Validation Protocols
To confirm the differences described above, the following self-validating experimental systems are recommended.
Aminoacylation Assay (The Gold Standard)
This assay measures the ability of the compound to inhibit the attachment of Leucine to tRNA.
-
Reagents: Fungal LeuRS enzyme, [¹⁴C]-Leucine, tRNA(Leu) (total yeast tRNA), ATP.
-
Method:
-
Incubate LeuRS with varying concentrations of Tavaborole and the 3-Methyl Analog (0.1 µM to 100 µM).
-
Initiate reaction with ATP and [¹⁴C]-Leucine.
-
Quench aliquots at time intervals on filter paper (TCA precipitation).
-
Measure radioactivity (scintillation counting).
-
-
Expected Result:
-
Tavaborole: IC₅₀ ~ 2.0 µM (High potency).
-
3-Methyl Analog: IC₅₀ > 10 µM (Lower potency due to pKa and sterics).
-
pKa Determination via UV-Vis Titration
Because the boronate anion has a different UV absorption spectrum than the neutral trigonal form, pKa can be measured spectrophotometrically.
-
Protocol:
-
Prepare 100 µM solutions of both compounds in buffers ranging from pH 4 to pH 10.
-
Measure Absorbance at λ_max (typically ~260-270 nm).
-
Plot Absorbance vs. pH.[8] The inflection point is the pKa.
-
-
Validation: A lower pKa correlates with higher antifungal potency.
References
-
Baker, S. J., et al. (2006).[2][7] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis.[2] Journal of Medicinal Chemistry.
-
Rock, F. L., et al. (2007).[7] An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science.
-
Adamczyk-Woźniak, A., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Journal of Physical Chemistry A.
-
Cui, H., et al. (2018). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole. Journal of Drugs in Dermatology.
-
Pal, A., et al. (2020).[9][10] Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules.
Sources
- 1. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: TAVABOROLE 他伐硼罗 Таваборол تافابورول [orgspectroscopyint.blogspot.com]
- 5. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's In-Depth Technical Guide to High-Throughput Screening for Small Molecule Drug Discovery
This guide provides a comprehensive overview of the methodologies and applications of High-Throughput Screening (HTS) in the context of small molecule drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage HTS to accelerate their research and identify novel therapeutic candidates. We will delve into the core principles of HTS, from assay development and automation to data analysis and hit validation, with a focus on the causal relationships that underpin successful screening campaigns.
Part 1: The Foundation of a Successful HTS Campaign: Methodological Principles and Strategic Assay Design
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast compound libraries against biological targets.[1][2][3] The primary objective is to identify "hits"—compounds that modulate the target's activity in a desired manner and can serve as the starting point for developing new medicines.[2] This process has revolutionized the pharmaceutical industry by significantly accelerating the initial phases of drug development.[3][4]
The success of any HTS campaign is fundamentally dependent on the quality and robustness of the underlying assay. The choice of assay format is a critical decision that influences the entire screening cascade. Two primary categories of assays dominate the HTS landscape: biochemical assays and cell-based assays.[5][6]
Biochemical Assays: Isolating the Target Interaction
Biochemical assays are performed in a purified, cell-free environment, measuring the direct interaction between a compound and a specific molecular target, such as an enzyme or receptor.[5][7] This approach offers the advantage of a simplified system, which can reduce variability and provide a clear, direct measure of a compound's effect on the target.
Common biochemical assay formats include:
-
Enzyme Activity Assays: These measure the ability of a compound to inhibit or activate a target enzyme.
-
Receptor Binding Assays: These determine if a compound can bind to a specific receptor.
-
Nucleic Acid Processing Assays: These assess the impact of a compound on enzymes involved in DNA or RNA metabolism.[5]
The primary strength of biochemical assays lies in their ability to directly probe the molecular mechanism of action. However, a key limitation is that they do not reflect the complex cellular environment where the target normally functions.
Cell-Based Assays: Capturing Biological Relevance
In contrast, cell-based assays are conducted using living cells, providing a more physiologically relevant context for evaluating a compound's activity.[7][8] These assays can measure a wide range of cellular responses, from changes in gene expression to cell viability.[9][10]
Key types of cell-based assays include:
-
Reporter Gene Assays: These measure the effect of a compound on the expression of a specific gene.
-
Second Messenger Assays: These detect changes in intracellular signaling molecules.
-
Cell Viability and Cytotoxicity Assays: These assess a compound's impact on cell health and proliferation.[5][7]
-
High-Content Screening (HCS): This imaging-based approach provides multiparametric data on cellular phenotypes.[11]
While cell-based assays offer greater biological relevance, they can also be more complex and prone to variability.[8] The choice between a biochemical and a cell-based assay ultimately depends on the specific research question and the nature of the biological target.[5]
The Causality of Assay Choice: Target-Based vs. Phenotypic Screening
The selection of an assay type is intrinsically linked to the overarching drug discovery strategy.
-
Target-Based Drug Discovery (TDD) typically employs biochemical assays to identify compounds that interact with a specific, validated target.[5] This approach is hypothesis-driven and focuses on a known disease-related mechanism.
-
Phenotypic Drug Discovery (PDD) often utilizes cell-based assays to screen for compounds that produce a desired change in cellular phenotype, without a priori knowledge of the specific molecular target.[5][12] This approach is more exploratory and can lead to the discovery of novel mechanisms of action.
The following diagram illustrates the decision-making process for selecting an appropriate HTS approach:
Caption: Decision tree for selecting an HTS strategy.
Part 2: Engineering a Robust and Reliable HTS Workflow
A successful HTS campaign requires more than just a well-designed assay; it necessitates a meticulously engineered workflow that integrates automation, stringent quality control, and sophisticated data analysis.
The Engine of HTS: Automation and Robotics
The sheer scale of HTS, often involving the screening of hundreds of thousands to millions of compounds, would be impossible without automation.[3][13][14] Robotic systems are employed for a multitude of tasks, including:
-
Liquid Handling: Precisely dispensing minuscule volumes of compounds and reagents into microtiter plates.[14][15]
-
Plate Transport: Moving microplates between different instruments, such as incubators and readers.[16]
-
Data Acquisition: Automated plate readers measure the output of the assay, such as fluorescence or luminescence.[1]
The integration of robotics minimizes human error, enhances reproducibility, and dramatically increases throughput.[15][17]
The following diagram illustrates a typical automated HTS workflow:
Caption: A generalized automated HTS workflow.
Ensuring Data Integrity: Rigorous Quality Control
Quality control (QC) is paramount in HTS to ensure the reliability and reproducibility of the data.[13] Several key metrics are used to assess the quality of an HTS assay:
| QC Metric | Description | Acceptable Range |
| Z'-factor | A statistical measure of the separation between the positive and negative controls, indicating the robustness of the assay.[13][14] | 0.5 to 1.0 is considered excellent.[5] |
| Signal-to-Background Ratio (S/B) | The ratio of the signal from the positive control to the signal from the negative control.[13] | Varies depending on the assay, but a higher ratio is generally better. |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean.[18] | Generally should be less than 20%. |
A pilot screen of a small, diverse set of compounds is often conducted before the full-scale screen to assess the assay's performance and estimate the hit rate.[19][20]
From Raw Data to Actionable Insights: Data Analysis and Hit Identification
The massive datasets generated by HTS require sophisticated data analysis techniques to identify true "hits" while minimizing false positives and false negatives.[21][22] The typical data analysis workflow involves:
-
Data Normalization: Raw data is normalized to control for plate-to-plate and well-to-well variations.
-
Hit Selection: A "hit" is typically defined as a compound that produces a response exceeding a certain threshold, often three standard deviations from the mean of the negative controls.[23]
-
Dose-Response Confirmation: Primary hits are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 or EC50 values).[24]
-
False Positive Triage: A critical step is to eliminate compounds that interfere with the assay technology, known as pan-assay interference compounds (PAINS).[25] Counter-screens and orthogonal assays are employed to identify and remove these artifacts.[24][25]
The following diagram depicts the hit identification and validation cascade:
Caption: The hit identification and validation workflow.
Part 3: Applications of HTS in Modern Drug Discovery
HTS has become an indispensable tool across various stages of the drug discovery and development pipeline.[4]
Primary Screening and Hit Identification
The most prominent application of HTS is in the initial identification of "hit" compounds from large chemical libraries.[4][26] This rapid screening process allows researchers to efficiently explore a vast chemical space to find novel starting points for drug development.
Lead Optimization
Following hit identification, HTS can be used in the hit-to-lead and lead optimization phases to screen analogs of the initial hits. This helps to establish structure-activity relationships (SAR) and to identify compounds with improved potency, selectivity, and pharmacokinetic properties.[20]
Drug Repurposing
HTS is also a powerful tool for drug repurposing, which involves screening existing drugs for new therapeutic uses.[12] This approach can significantly shorten the drug development timeline, as the safety profiles of these compounds are already well-established.
Toxicology and Safety Assessment
In the early stages of drug development, HTS can be used to assess the potential toxicity of compounds.[4] By screening for off-target effects and cellular toxicity, researchers can prioritize compounds with a more favorable safety profile for further development.
Part 4: Future Directions and Emerging Technologies
The field of HTS is continuously evolving, with new technologies and approaches emerging to further enhance its power and efficiency.
Advanced Cell Models
There is a growing trend towards the use of more physiologically relevant cell models in HTS, such as 3D cell cultures, organoids, and primary cells.[5][12] These models more closely mimic the in vivo environment and can provide more predictive data on a compound's efficacy and toxicity.
High-Content Imaging and Phenotypic Screening
High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, is becoming increasingly prevalent.[11] HCS allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects on cellular phenotype.
Artificial Intelligence and Machine Learning
Artificial intelligence (AI) and machine learning (ML) are being integrated into HTS workflows to improve data analysis, predict compound activity, and even design new compound libraries.[11][12] These computational approaches have the potential to further accelerate the drug discovery process and increase the success rate of HTS campaigns.
Conclusion
High-Throughput Screening is a powerful and versatile technology that has transformed the landscape of modern drug discovery. By combining sophisticated automation, robust assay design, and rigorous data analysis, HTS enables the rapid identification of novel therapeutic candidates. As the field continues to evolve with the integration of more advanced cell models, high-content imaging, and artificial intelligence, HTS will undoubtedly play an even more critical role in the development of new medicines to address unmet medical needs.
References
-
High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024, December 30). Hilaris Publisher. Retrieved from [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed. Retrieved from [Link]
-
High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]
-
High-throughput screening. Wikipedia. Retrieved from [Link]
-
What are the applications of high-throughput screening?. (2025, May 21). Patsnap Synapse. Retrieved from [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved from [Link]
-
The state of HTS automation: comparing integrated robotics and workstations. (2002, February 1). Drug Discovery World. Retrieved from [Link]
-
Laboratory Automation and Robotics: Improving Accuracy and Throughput in Pharma R&D. (2025, December 29). Technology Networks. Retrieved from [Link]
-
Automation and Robotics in Biotechnology: 1. High-Throughput Screening (HTS). Scribd. Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]
-
High-Throughput Screening (HTS). BMG LABTECH. Retrieved from [Link]
-
How do you identify hit molecules?. (2022, June 28). Sygnature Discovery. Retrieved from [Link]
-
Advancements in High-Throughput Screening for Drug Repurposing. (2024, August 26). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. (2026, February 21). Infinix Bio. Retrieved from [Link]
-
Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved from [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Retrieved from [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Retrieved from [Link]
-
HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Retrieved from [Link]
-
What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences. Retrieved from [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Technology Networks. Retrieved from [Link]
-
A Review on Recent Robotic and Analytic Technologies in High Throughput Screening and Synthesis for Drug Discovery. Bentham Science Publisher. Retrieved from [Link]
-
Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]
-
High Throughput Screening. Pioneer in Fast Drug Discovery - Vipergen. Retrieved from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Retrieved from [Link]
-
Hit Identification. Revolutionizing Drug Discovery | Explore Now - Vipergen. Retrieved from [Link]
-
How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Retrieved from [Link]
-
High Throughput Screening. Sygnature Discovery. Retrieved from [Link]
-
HTS assay development. Nuvisan. Retrieved from [Link]
-
Introduction - High-Throughput Screening Center. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. Retrieved from [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 4. What are the applications of high-throughput screening? [synapse.patsnap.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. atcc.org [atcc.org]
- 10. marinbio.com [marinbio.com]
- 11. pharmtech.com [pharmtech.com]
- 12. jocpr.com [jocpr.com]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
- 14. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. scribd.com [scribd.com]
- 16. emerald.com [emerald.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. eu-openscreen.eu [eu-openscreen.eu]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 23. pdf.smolecule.com [pdf.smolecule.com]
- 24. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
An In-depth Technical Guide to the Synthesis of Benzoxaboroles via Borylation of 2-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic protocols for the conversion of 2-bromoacetophenone to benzoxaboroles, a class of heterocyclic compounds with significant and expanding applications in medicinal chemistry.[1][2] The core of this transformation involves a strategic borylation of the aryl halide followed by an intramolecular cyclization. This document details the critical considerations for each step, including the necessity of carbonyl protection, optimized conditions for the Miyaura borylation, and the subsequent cyclization to form the benzoxaborole ring system. The protocols described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a reliable resource for researchers in organic synthesis and drug discovery.
Introduction: The Rising Prominence of Benzoxaboroles
Benzoxaboroles are a unique class of boron-containing heterocyclic compounds that have garnered substantial interest in the pharmaceutical industry. Their distinct structural and electronic properties, particularly the Lewis acidic nature of the boron atom, enable them to act as versatile pharmacophores.[2] This has led to the development of several FDA-approved drugs and numerous clinical candidates for a wide range of therapeutic areas, including antifungal, anti-inflammatory, and antiviral applications. The synthesis of diverse benzoxaborole scaffolds is therefore a critical endeavor in modern drug discovery.
A common and versatile approach to benzoxaborole synthesis involves the construction of the core heterocyclic ring from appropriately substituted arylboronic acids. This guide focuses on a practical and accessible route starting from the readily available 2-bromoacetophenone. The overall transformation can be conceptually divided into two key stages: the introduction of a boron moiety at the 2-position of the acetophenone scaffold via a cross-coupling reaction, and the subsequent intramolecular cyclization to furnish the benzoxaborole ring.
Strategic Considerations: The Challenge of the Acetyl Group
A primary challenge in the direct borylation of 2-bromoacetophenone is the presence of the acetyl group. The carbonyl functionality is generally incompatible with the highly reactive organometallic intermediates (e.g., Grignard or organolithium reagents) often employed in traditional borylation methods. Furthermore, under the conditions of palladium-catalyzed cross-coupling reactions like the Miyaura borylation, the enolizable nature of the ketone can lead to undesired side reactions.
To circumvent these issues, a protection-deprotection strategy is essential. The acetyl group is temporarily masked as a less reactive functional group, typically a ketal, which is stable to the conditions of the borylation reaction. Following the successful installation of the boron moiety, the protecting group is removed to regenerate the acetyl group, which then participates in the final cyclization step.
Synthetic Protocols
This section outlines the step-by-step procedures for the synthesis of benzoxaboroles from 2-bromoacetophenone. The methodology is presented in two main parts: the synthesis of the key intermediate, 2-acetylphenylboronic acid, and its subsequent conversion to the target benzoxaborole.
Part 1: Synthesis of 2-Acetylphenylboronic Acid via Ketal Protection and Miyaura Borylation
This two-step sequence involves the initial protection of the carbonyl group of 2-bromoacetophenone, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic ester functionality.
Step 1.1: Protection of 2-Bromoacetophenone as a Ketal
The protection of the acetyl group as a 1,3-dioxolane is a robust and high-yielding reaction.
-
Reaction: 2-Bromoacetophenone is reacted with ethylene glycol in the presence of an acid catalyst to form 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.
-
Rationale: The ketal is stable under the basic and organometallic conditions of the subsequent borylation step. p-Toluenesulfonic acid (PTSA) is a commonly used and effective catalyst for this transformation. The removal of water, typically through azeotropic distillation with a suitable solvent like toluene, drives the reaction to completion.
Experimental Protocol: Synthesis of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromoacetophenone (1.0 eq.), ethylene glycol (1.2 eq.), p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (as the solvent).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketal.
Step 1.2: Miyaura Borylation of the Protected Aryl Bromide
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from aryl halides.[3][4][5]
-
Reaction: The protected 2-(2-bromophenyl)-2-methyl-1,3-dioxolane is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
-
Causality of Reagent Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Common choices include Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand. The dppf ligand is often effective in promoting the desired cross-coupling.[3]
-
Base: A weak base such as potassium acetate (KOAc) is crucial.[3][4] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl halide.
-
Solvent: A polar aprotic solvent like dioxane or DMSO is typically used to ensure the solubility of the reagents.
-
Experimental Protocol: Synthesis of 2-(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(2-bromophenyl)-2-methyl-1,3-dioxolane (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product can be purified by column chromatography on silica gel to afford the desired boronic ester.
Step 1.3: Deprotection of the Ketal to Yield 2-Acetylphenylboronic Acid
The final step in the synthesis of the key intermediate is the removal of the ketal protecting group to regenerate the acetyl functionality.
-
Reaction: The boronic ester is treated with an aqueous acid to hydrolyze the ketal.
-
Considerations: The C-B bond of the boronic ester is generally stable to mild acidic conditions. However, prolonged exposure to strong acids should be avoided to prevent protodeboronation.
Experimental Protocol: Synthesis of 2-Acetylphenylboronic Acid
-
Dissolve the purified boronic ester from the previous step in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-acetylphenylboronic acid can be purified by recrystallization or column chromatography.
Part 2: Intramolecular Cyclization to Benzoxaborole
The formation of the benzoxaborole ring from 2-acetylphenylboronic acid can proceed via an intramolecular nucleophilic attack. While the direct cyclization of the boronic acid is possible, the reaction is often more efficient with the corresponding boronic ester. The following protocol describes a general approach.
-
Mechanism: The cyclization is thought to proceed through the intramolecular addition of the enolate or the carbonyl oxygen of the acetyl group to the Lewis acidic boron atom, followed by dehydration or elimination of an alcohol from the boronic ester. This process can be spontaneous upon formation of the ortho-acetylphenylboronic acid/ester or may be facilitated by mild heating or the presence of a catalyst.
Experimental Protocol: Synthesis of 1-Hydroxy-3-methyl-1,3-dihydro-2,1-benzoxaborole
A one-pot procedure starting from the borylated ketal can be advantageous, avoiding the isolation of the potentially unstable 2-acetylphenylboronic acid.
-
Following the workup of the Miyaura borylation reaction (after filtering through Celite and removing the solvent), dissolve the crude 2-(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent mixture such as THF/water.
-
Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) to facilitate both the deprotection of the ketal and the subsequent cyclization.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC or LC-MS for the formation of the benzoxaborole.
-
Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude benzoxaborole can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Characterization
The successful synthesis of the intermediates and the final benzoxaborole product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products at each step. The disappearance of the bromo-substituted aromatic protons and the appearance of new signals corresponding to the boronic ester and the benzoxaborole ring are key indicators. ¹¹B NMR can also be used to characterize the boron-containing species.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
Summary of Protocols and Key Parameters
| Step | Reaction | Key Reagents and Conditions | Purpose of Key Components |
| 1.1 | Ketal Protection | 2-Bromoacetophenone, Ethylene glycol, p-TsOH, Toluene (reflux) | Protection of the carbonyl group to prevent side reactions during borylation. |
| 1.2 | Miyaura Borylation | Protected aryl bromide, B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane (80-90 °C) | Installation of the boronic ester functionality via palladium-catalyzed cross-coupling. |
| 1.3 & 2 | Deprotection & Cyclization | Borylated ketal, aq. HCl, THF (rt to 60 °C) | Removal of the protecting group and subsequent intramolecular cyclization to form the benzoxaborole. |
Conclusion
The synthesis of benzoxaboroles from 2-bromoacetophenone is a multi-step process that requires careful consideration of functional group compatibility. The protection of the acetyl group as a ketal is a critical step to ensure the success of the subsequent Miyaura borylation. The final deprotection and intramolecular cyclization can often be achieved in a one-pot fashion, providing an efficient route to this important class of heterocyclic compounds. The protocols outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for the synthesis of a variety of benzoxaborole derivatives for applications in drug discovery and development.
Visualizations
Workflow for the Synthesis of Benzoxaborole from 2-Bromoacetophenone
Caption: Overall synthetic workflow from 2-bromoacetophenone to benzoxaborole.
Catalytic Cycle of the Miyaura Borylation
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
References
- Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
- Baker, S. J., et al. (2006). Discovery of a novel class of boronic acid-based inhibitors of the Plasmodium falciparum proteasome. Journal of Medicinal Chemistry, 49(18), 5274–5276.
-
Crehuet, R., Mormeneo, D., Anglada, J. M., & Delgado, A. (2014). Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. Natural Product Communications, 9(8), 1087-1090. [Link]
- Franco, M., et al. (2021). Evaluation of the role of graphene-based Cu(I) catalysts in borylation reactions. Dalton Transactions, 50(30), 10419-10429.
-
Hazra, G., Maity, S., Bhowmick, S., & Ghorai, P. (2014). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Communications, 50(67), 9462-9465. [Link]
-
Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 876-884. [Link]
- Li, W., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities, 20(6), 734-737.
- Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-59). Springer.
- Morita, N. (2020). Gold-catalyzed one-pot synthesis of substituted oxazoles from 3-trimethylsilyl propargylic alcohols and amides. Research & Reviews: Journal of Medicinal Chemistry, 7(2).
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
-
Su, Y., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6685. [Link]
-
Zhao, J., Chen, J., Xu, Q., & Li, H. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters, 23(6), 1986–1990. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: The 3-Methylbenzoxaborole Scaffold for Beta-Lactamase Inhibition
Executive Summary
The escalation of antimicrobial resistance (AMR), particularly in Gram-negative pathogens expressing carbapenemases (e.g., Klebsiella pneumoniae carbapenemase [KPC]), necessitates non-beta-lactam inhibitors.[1] While traditional inhibitors (clavulanic acid, tazobactam) rely on a beta-lactam core that is itself susceptible to hydrolysis, boron-based pharmacophores offer a distinct mechanistic advantage.
This guide details the technical application of 3-methylbenzoxaborole as a scaffold for Next-Generation Beta-Lactamase Inhibitors (BLIs). Unlike acyclic boronic acids, the benzoxaborole ring provides structural rigidity, metabolic stability, and a tunable C3-position that significantly influences pharmacokinetics and enzyme affinity.
Part 1: The Chemical Rationale
Why Benzoxaborole?
The benzoxaborole scaffold consists of a benzene ring fused to a five-membered oxaborole ring. This structure is distinct from cyclic boronic acids (like Vaborbactam) due to the direct connection of the boron to the aromatic system and the cyclic ether oxygen.
-
Lewis Acidity: The boron atom possesses an empty p-orbital, making it a potent Lewis acid.
-
Reversible Covalency: It forms reversible covalent bonds with nucleophiles (specifically the hydroxyl group of Serine-70 in beta-lactamases).
-
Transition State Mimicry: The tetrahedral adduct formed upon enzyme binding mimics the high-energy transition state of beta-lactam hydrolysis, effectively "freezing" the enzyme.
-
The C3-Methyl Advantage: Substitution at the 3-position (C3) creates a chiral center. The methyl group enhances lipophilicity (logP) compared to the unsubstituted parent, improving membrane permeability in Gram-negative bacteria (porin penetration) and providing steric bulk that can displace catalytic water molecules.
Part 2: Structural Biology & Mechanism
The Serine Trap Mechanism (Class A & C)
In Serine Beta-Lactamases (SBLs), the catalytic mechanism relies on Serine-70 acting as a nucleophile.
-
Entry: The inhibitor enters the active site.[2]
-
Attack: The O-gamma of Ser70 attacks the boron atom of the 3-methylbenzoxaborole.
-
Adduct Formation: The trigonal planar boron (
) converts to a tetrahedral anion ( ). -
Stabilization: The anionic oxygen of the boronate interacts with the oxyanion hole (backbone nitrogens of Ser70 and Thr237), mimicking the tetrahedral intermediate of penicillin hydrolysis.
Dual Inhibition Potential (Class B - MBLs)
Recent SAR studies indicate that specific 3-substituted benzoxaboroles can also inhibit Metallo-Beta-Lactamases (MBLs) by coordinating with the active site Zinc ions via the hydroxyl group and the heterocyclic oxygen, although this often requires specific functionalization beyond the simple methyl group (e.g., 3-aryl derivatives).
Figure 1: Mechanism of Action. The benzoxaborole acts as a Transition State Analog, reversibly trapping the catalytic serine.
Part 3: Synthetic Protocol
The synthesis of 3-methylbenzoxaborole generally proceeds via a Lithiation-Borylation sequence or a Palladium-catalyzed cyclization . The following protocol describes the robust lithiation route starting from 2-bromoacetophenone, which installs the C3-methyl group early in the sequence.
Materials
-
Precursor: 2'-Bromoacetophenone
-
Reductant: Sodium Borohydride (NaBH4)
-
Protecting Group: Dihydropyran (DHP) / p-Toluenesulfonic acid (pTSA)
-
Lithiation: n-Butyllithium (n-BuLi, 2.5M in hexanes)
-
Boron Source: Triisopropyl borate (B(OiPr)3)
-
Solvents: Methanol, THF (anhydrous), HCl (6N)
Step-by-Step Methodology
Step 1: Reduction to Alcohol
-
Dissolve 2'-bromoacetophenone (10 mmol) in Methanol (50 mL) at 0°C.
-
Add NaBH4 (11 mmol) portion-wise over 15 minutes.
-
Stir at room temperature for 2 hours.
-
Quench with water, extract with EtOAc.
-
Result: 1-(2-bromophenyl)ethanol (The methyl group is now established at the benzylic position).
Step 2: Protection (THP Ether)
-
Dissolve the alcohol from Step 1 in DCM.
-
Add DHP (1.5 eq) and catalytic pTSA. Stir for 4 hours.
-
Rationale: The hydroxyl group must be protected to prevent deprotonation by n-BuLi in the next step.
Step 3: Lithiation and Borylation (The Critical Step)
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add the protected intermediate in anhydrous THF.
-
Cooling: Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. This generates the aryllithium species.
-
Borylation: Add B(OiPr)3 (1.5 eq) rapidly.
-
Warming: Allow the reaction to warm to room temperature overnight.
Step 4: Deprotection and Cyclization
-
Add 6N HCl (20 mL) directly to the reaction mixture. Stir for 2 hours.
-
Mechanism: Acid hydrolyzes the THP protecting group and the boronate esters. The free benzylic alcohol then intramolecularly attacks the boronic acid to close the oxaborole ring.
-
Purification: Extract with EtOAc, wash with brine. Recrystallize from Hexane/EtOAc.
Figure 2: Synthetic workflow for 3-methylbenzoxaborole via the lithiation-borylation route.
Part 4: Assay & Evaluation[3][4]
To validate the inhibitor, a kinetic assay using a chromogenic substrate (Nitrocefin) is required.
Nitrocefin Competition Assay
Nitrocefin is a cephalosporin that changes color from yellow (
Protocol:
-
Buffer: 50 mM Phosphate buffer, pH 7.0, 0.1 mg/mL BSA (prevents enzyme denaturation).
-
Enzyme: Recombinant KPC-2 or AmpC (final conc. 1–5 nM).
-
Inhibitor: Prepare serial dilutions of 3-methylbenzoxaborole in DMSO.
-
Pre-incubation: Incubate Enzyme + Inhibitor for 10 minutes at 30°C. Note: Benzoxaboroles are slow-binding inhibitors; pre-incubation is crucial for accurate Ki determination.
-
Initiation: Add Nitrocefin (100 µM final).
-
Measurement: Monitor Absorbance at 486 nm for 10 minutes.
-
Analysis: Determine
using a sigmoidal dose-response curve. Calculate using the Cheng-Prusoff equation adapted for competitive inhibition.
Data Interpretation
| Parameter | Target Value | Significance |
| IC50 | < 100 nM | Indicates potent binding affinity.[3] |
| Kon (On-rate) | High | Fast onset of inhibition (critical for periplasmic survival). |
| Koff (Off-rate) | Low | Long residence time (drug stays bound longer). |
| MIC Adj. | < 4 µg/mL | When combined with Meropenem, the inhibitor should restore susceptibility in resistant strains. |
Part 5: Optimization & SAR (Structure-Activity Relationship)
While 3-methylbenzoxaborole is the core scaffold, recent literature (Yan et al., 2021) suggests that functionalizing the 3-position further improves potency.
-
3-Aryl Substitution: Replacing the methyl with a phenyl or substituted phenyl group can increase potency against KPC-2 significantly (IC50 values dropping from µM to nM range).
-
Stereochemistry: The (S)-enantiomer often shows superior binding over the (R)-enantiomer due to steric clash avoidance in the active site of Class A beta-lactamases.
-
C6 Substitution: Adding electron-withdrawing groups (e.g., Fluorine) or amide linkers at the C6 position of the benzene ring can enhance acidity of the boron and improve contacts with Asn132.
Key Insight: The 3-methyl group provides a "hydrophobic anchor." Optimization should maintain this hydrophobic character while exploring pi-stacking interactions available via 3-aryl modifications.
References
-
Yan, Y., et al. (2021). Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases.[3][4] Bioorganic & Medicinal Chemistry Letters. Link
-
Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry. Link
-
Cahill, S. T., et al. (2017). Cyclic Boronic Acids as Biologically Active Scaffolds. Chemical Reviews. Link
-
Brem, J., et al. (2016). Structural Basis of Metallo-β-Lactamase Inhibition by Benzoxaboroles. Nature Communications. Link
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
Sources
Suzuki-Miyaura coupling conditions using 3-methylbenzoxaborole substrates
The following technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-methylbenzoxaborole derivatives as nucleophilic partners.
Technical Guide for High-Fidelity C–C Bond Formation
Executive Summary
Benzoxaboroles (specifically 3-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) represent a unique class of "masked" boronic acids.[1] Unlike standard boronic acids, they possess a cyclic hemiester structure that confers exceptional stability against protodeboronation and oxidative degradation.[1] However, this stability presents a kinetic barrier: the oxaborole ring must undergo base-mediated hydrolysis to generate the active nucleophilic species capable of transmetallation.[1]
This guide addresses the specific challenges of coupling 3-methylbenzoxaboroles , where the C3-methyl substituent introduces steric hindrance proximal to the boron center, affecting both the ring-opening equilibrium and the rate of transmetallation.
Mechanistic Insight & Control Logic
To successfully couple 3-methylbenzoxaboroles, one must manipulate the equilibrium between the Closed Form (inactive storage state) and the Open Form (active transmetallation species).[1][2]
The Activation Pathway
The reaction does not proceed directly from the benzoxaborole.[1] It requires an in situ activation step triggered by the base and water.
-
Ring Opening: Hydroxide or alkoxide bases attack the boron center or deprotonate the hydroxyl, facilitating the opening of the five-membered ring.[1]
-
Steric Modulation: The methyl group at the C3 position (benzylic) creates steric bulk that disfavors the formation of the planar transition state required for transmetallation.[1][2] Consequently, these substrates often require higher base concentrations or more active catalyst systems compared to simple phenylboronic acids.[1]
Mechanistic Diagram
The following diagram illustrates the critical equilibrium and its integration into the catalytic cycle.
Figure 1: The activation pathway of 3-methylbenzoxaborole.[2] Note that the "Closed" form is catalytically dormant; base hydrolysis is the rate-gating step.[1]
Optimization of Reaction Conditions
The choice of reagents must prioritize the "unmasking" of the boron species while preventing catalyst poisoning.[1][2]
Critical Parameter Table[1][2]
| Parameter | Recommended Condition | Mechanistic Rationale |
| Solvent System | Dioxane : H₂O (4:1) or Toluene : EtOH : H₂O (4:2:1) | Water is mandatory to shift the equilibrium toward the open boronate species.[1][2] Pure organic solvents will result in <5% conversion.[1][2] |
| Base | K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv) | Strong inorganic bases facilitate ring opening.[1][2] Cs₂CO₃ is preferred for sterically demanding 3-methyl substrates due to the "cesium effect" (solubility/counter-ion effect).[1][2] |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(OAc)₂ + SPhos | Pd(dppf)Cl₂ is robust for standard couplings.[1][2] SPhos/XPhos ligands are required if the aryl halide partner is also sterically hindered (ortho-substituted).[1][2] |
| Temperature | 80°C – 100°C | The C3-methyl group increases the energy barrier for transmetallation; room temperature reactions are rarely successful.[1] |
| Stoichiometry | 1.2 – 1.5 equiv (Benzoxaborole) | A slight excess accounts for the slower activation kinetics compared to the aryl halide oxidative addition.[1][2] |
Standardized Experimental Protocol
This protocol is designed for the coupling of 3-methylbenzoxaborole (nucleophile) with an aryl bromide (electrophile).[1][2]
Scale: 1.0 mmol Aryl Halide
Step-by-Step Methodology
-
Reagent Preparation:
-
Catalyst Addition:
-
Solvent & Deoxygenation (Critical):
-
Reaction:
-
Seal the vial with a Teflon-lined cap.[1]
-
Heat the block to 90°C with vigorous stirring (1000 rpm).
-
Timecourse: Run for 4–16 hours.
-
Monitoring: Check TLC or LCMS.[1] Look for the disappearance of the aryl halide.[1] The benzoxaborole may appear as multiple spots (open/closed forms) on TLC depending on the acidity of the eluent.[2]
-
-
Workup & Isolation:
-
Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL).[1][2]
-
Crucial Step: If the product contains the hydroxymethyl group (ring-opened), acidification (1M HCl) during workup may induce cyclization back to a benzoxaborole-like structure if the geometry allows, or simply protonate the alcohol.[2]
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[1]
-
Purify via silica gel chromatography.[1]
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| No Reaction (0% Conv.) | Ring opening failed. | Increase water content (up to 25% v/v) or switch to Cs₂CO₃.[2] Ensure temperature is >80°C. |
| Protodeboronation | Unstable "open" species.[1] | The ring-opened boronic acid is decomposing.[1] Lower temp to 60°C and use a milder base (K₃PO₄).[2] |
| Homocoupling (Ar-Ar) | Oxygen presence.[1][2] | Re-sparge solvents.[1] Verify inert atmosphere. |
| Stalled Reaction | Catalyst death.[1] | Add a second portion of catalyst (2 mol%) after 4 hours. |
Advanced Applications: Atroposelective Coupling
Recent literature highlights the use of chiral ligands (e.g., Et-AntPhos ) to induce atroposelectivity when coupling 3-substituted benzoxaboroles with ortho-substituted aryl halides.[1][2] In these cases, the 3-methyl group acts as a chiral handle.[1]
-
Condition Modification: Use Pd(OAc)₂ (5 mol%), Et-AntPhos (10 mol%), K₃PO₄ (3.0 equiv) in THF/H₂O at 60°C.
References
-
Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. Organic Letters, 2025.[1] Link[2]
-
The unique chemistry of benzoxaboroles: Current and emerging applications. Chemical Reviews, 2015.[1] Link[2]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs, 2024.[1] Link
-
One-pot synthesis of benzoxaborole derivatives. RSC Advances, 2015.[1] Link
Sources
A Technical Guide to the Strategic Functionalization of the C3 Position in Benzoxaborole Scaffolds
Abstract
The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, with approved drugs such as Tavaborole and Crisaborole validating its therapeutic potential.[1][2][3] A key locus for modulating the biological activity and physicochemical properties of this heterocyclic system is the C3 position. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for the functionalization of the C3 position of benzoxaboroles. We will delve into the mechanistic underpinnings and practical considerations of seminal methods, including transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and nucleophilic additions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of benzoxaboroles in their research endeavors.
Introduction: The Significance of the Benzoxaborole C3 Position
The benzoxaborole core, an isostere of benzofuran where a carbon atom is replaced by a boron atom, possesses a unique set of chemical and physical properties that make it an attractive scaffold for drug design.[4][5] The boron atom, with its empty p-orbital, can engage in reversible covalent interactions with biological nucleophiles, a feature that has been exploited in the design of enzyme inhibitors.[6][7] The C3 position of the benzoxaborole ring is particularly amenable to substitution, allowing for the introduction of a wide range of functional groups that can profoundly influence the molecule's potency, selectivity, and pharmacokinetic profile.[8] Functionalization at this position can introduce chirality, modulate lipophilicity, and provide vectors for further chemical elaboration.[1][8]
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C3-Arylation and -Alkylation
Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are powerful and versatile methods for forming carbon-carbon bonds.[9][10] These reactions have been successfully applied to the C3 position of benzoxaboroles, enabling the introduction of aryl, heteroaryl, and alkyl substituents.
The Suzuki-Miyaura Coupling: Mechanism and Application
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[9][10][11] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
In the context of C3-functionalized benzoxaboroles, the starting material is typically a 3-halo-benzoxaborole, which can be prepared from the corresponding 2-formyl-3-halophenylboronic acid.
Experimental Protocol: Palladium-Catalyzed C3-Arylation of a Benzoxaborole
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-bromobenzoxaborole with an arylboronic acid.
Materials:
-
3-Bromobenzoxaborole derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add the 3-bromobenzoxaborole (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired C3-arylated benzoxaborole.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)2 is a common and relatively inexpensive palladium source.[12] Triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step, activating the boronic acid.[13]
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a role in activating the boronic acid.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[14] This approach has been successfully applied to the C3 position of benzoxaboroles, primarily through palladium-catalyzed reactions.
Palladium-Catalyzed Direct C3-Arylation
The direct C-H arylation of benzoxaboroles typically involves the reaction of a benzoxaborole with an aryl halide in the presence of a palladium catalyst and a suitable oxidant.[15][16][17] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where a directing group on the benzoxaborole scaffold facilitates the C-H activation step.[18]
Diagram: Proposed Mechanism for Directed C-H Functionalization
Caption: A generalized mechanistic pathway for directed C-H arylation.
Experimental Protocol: Palladium-Catalyzed Direct C3-Arylation of a Benzoxaborole
This protocol describes a general procedure for the direct C-H arylation of a benzoxaborole with an aryl iodide.
Materials:
-
Benzoxaborole derivative
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium pivalate (KOPiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a pressure tube, combine the benzoxaborole (1.0 equiv), aryl iodide (1.5 equiv), palladium(II) acetate (0.05 equiv), and potassium pivalate (2.0 equiv).
-
Add anhydrous DMSO to the tube.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the C3-arylated product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)2 is a common and effective catalyst for C-H activation reactions.[19]
-
Base/Additive: Potassium pivalate acts as a base to facilitate the deprotonation step and can also serve as a ligand to stabilize the palladium catalyst.
-
Solvent: DMSO is a high-boiling polar aprotic solvent that is often effective in C-H activation reactions.
Nucleophilic Addition to the Benzoxaborole C3 Position
The C3 position of certain benzoxaborole precursors, particularly those derived from 2-formylphenylboronic acids, can be susceptible to nucleophilic attack.[20][21] This provides a direct route to C3-substituted benzoxaboroles with a variety of functional groups.
Addition of Organometallic Reagents
Grignard reagents and organolithium compounds can add to the electrophilic C3 position of appropriately activated benzoxaborole precursors to form C3-alkylated and -arylated products.[22] The reaction typically proceeds through a 1,2-addition mechanism.
Asymmetric Morita–Baylis–Hillman (MBH) Cascade Reaction
A notable example of nucleophilic addition is the asymmetric Morita–Baylis–Hillman (MBH) cascade reaction, which has been employed to synthesize chiral C3-substituted benzoxaboroles.[1] This reaction involves the use of a bifunctional catalyst to promote the enantioselective addition of an activated alkene to a 2-formylphenylboronic acid, leading to the formation of chiral 3-(α-acrylic acid) benzoxaboroles.[1]
Experimental Protocol: Synthesis of 3-Amino Benzoxaboroles
A straightforward method for the synthesis of 3-amino-benzoxaboroles involves the condensation of a (2-formylphenyl)boronic acid with a primary or secondary amine.[23]
Materials:
-
(2-Formylphenyl)boronic acid
-
Amine (primary or secondary)
-
Diethyl ether
Procedure:
-
Dissolve the (2-formylphenyl)boronic acid (1.0 equiv) in diethyl ether in a round-bottom flask at room temperature.
-
Add the corresponding amine (1.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 3-amino-benzoxaborole.
Causality Behind Experimental Choices:
-
Reactants: The reaction relies on the inherent reactivity of the aldehyde group of the (2-formylphenyl)boronic acid towards the nucleophilic amine.
-
Solvent: Diethyl ether is a relatively non-polar solvent that facilitates the precipitation of the more polar product, driving the reaction to completion.
Comparative Analysis of C3 Functionalization Strategies
| Method | Advantages | Disadvantages | Typical Substrates |
| Suzuki-Miyaura Coupling | High functional group tolerance, wide availability of boronic acids, well-established and reliable.[9][10] | Requires pre-functionalization of the C3 position (e.g., halogenation). | 3-Halo-benzoxaboroles, aryl/alkyl boronic acids. |
| Direct C-H Functionalization | Atom-economical, avoids pre-functionalization, allows for late-stage modification.[14] | Can require harsh reaction conditions (high temperatures), regioselectivity can be an issue without a directing group. | Benzoxaboroles, aryl halides. |
| Nucleophilic Addition | Direct introduction of functional groups, can be highly stereoselective with chiral catalysts.[1] | Substrate scope can be limited, may require highly reactive nucleophiles. | 2-Formylphenylboronic acids, organometallic reagents, amines. |
Conclusion and Future Perspectives
The functionalization of the C3 position of benzoxaboroles is a critical aspect of harnessing the full potential of this versatile scaffold in drug discovery and materials science.[6][24][25] The methodologies discussed in this guide—palladium-catalyzed cross-coupling, direct C-H functionalization, and nucleophilic addition—each offer distinct advantages and are complementary in their scope. As the demand for novel benzoxaborole-based therapeutics continues to grow, the development of more efficient, selective, and sustainable methods for C3 functionalization will remain a key area of research.[2][25][26] Future efforts will likely focus on expanding the substrate scope of these reactions, developing novel catalytic systems, and exploring new modes of reactivity at the C3 position.
References
-
Adamczyk, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link]
-
Adamczyk, A., et al. (2015). Recent developments in the chemistry and biological applications of benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. [Link]
-
Brem, J., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Nature Communications, 12(1), 4241. [Link]
-
Frooman, M. A., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 30(23), 4897. [Link]
-
Ghazal, A. R., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. Journal of Medicinal Chemistry, 67(5), 4055–4067. [Link]
-
Gualdani, G., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]
-
Jankowski, S., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 6023. [Link]
-
Tomsho, J. W., & Benkovic, S. J. (2025). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 33, 117511. [Link]
-
Adamczyk, A., et al. (2015). Recent developments in the chemistry and biological applications of benzoxaboroles. Chemical Reviews, 115(11), 5224-47. [Link]
-
Wang, G.-W. (2018). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. In Boronic Acids (pp. 431-451). [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sunoj, R. B., et al. (2017). Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone. Organic & Biomolecular Chemistry, 15(3), 564-573. [Link]
-
Wang, Q., et al. (2025). Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. Angewandte Chemie International Edition, 64(25), e202503254. [Link]
-
Zhang, J., et al. (2015). The synthesis of benzoxaboroles and their applications in medicinal chemistry. RSC Advances, 5(111), 91524-91538. [Link]
-
Raines, R. T. (2019). Catalytic and Biological Applications of Benzoxaborolones. [Link]
-
Nocentini, A., et al. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opinion on Therapeutic Patents, 35(10), 867-881. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). General mechanism of Suzuki–Miyaura cross-coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Frooman, M. A., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 30(23), 4897. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-Jaf, O. (2021). Directed Metal-Catalyzed C-H Bond Functionalization. [Link]
-
Sotor, K., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]
-
Ellman Laboratory. (n.d.). C-H Functionalization. Retrieved from [Link]
-
Topczewski, J. J., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 133(47), 19318–19321. [Link]
-
Sharma, A., et al. (2022). Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. Journal of Molecular Structure, 1252, 132057. [Link]
-
Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(16), 4291-4301. [Link]
-
Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]
-
Burns, D. J., et al. (2024). Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition. Journal of the American Chemical Society, 146(5), 3244–3250. [Link]
-
Baran, P. S., et al. (2010). Direct C–H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 132(29), 10213–10215. [Link]
-
Periana, R. A., et al. (2003). Designing Catalysts for Functionalization of Unactivated C H Bonds Based on the CH Activation Reaction. Accounts of Chemical Research, 36(12), 946-953. [Link]
-
Ebe, Y., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(36), 10834-10842. [Link]
-
Wang, D., et al. (2012). Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Chemical Communications, 48(83), 10321-10323. [Link]
-
Tsang, W. C. P., et al. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]
-
Gardinier, J. R., et al. (2018). Protection of the Benzoxaborole Moiety: Synthesis and Functionalization of Zwitterionic Benzoxaborole Complexes. The Journal of Organic Chemistry, 83(12), 6549-6559. [Link]
-
Parks, D. J., et al. (2001). 1,2-Nucleophilic addition of 2-(picolyl)organoboranes to nitrile, aldehyde, ketone, and amide. Dalton Transactions, (11), 1611-1618. [Link]
-
Lindsay, V. N. G., et al. (2012). Enantioselective Intermolecular C–H Functionalization of Allylic and Benzylic sp3 C–H Bonds using N-Sulfonyl-1,2,3-tria-zoles. Journal of the American Chemical Society, 134(10), 4936–4939. [Link]
-
Ebe, Y., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(36), 10834-10842. [Link]
-
Isenman, D. E., & Kells, D. I. (1982). Nucleophilic modification of human complement protein C3: correlation of conformational changes with acquisition of C3b-like functional properties. Biochemistry, 21(6), 1109-1117. [Link]
-
Chuang, T.-H., et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 21(9), 1246. [Link]
-
Wu, X., et al. (2018). Palladium-catalyzed benzylic C(sp3)–H carbonylative arylation of azaarylmethyl amines with aryl bromides. Chemical Science, 9(15), 3682-3687. [Link]
-
Le, C., et al. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science, 8(5), 3795–3799. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
Sources
- 1. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 5. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzoxaboroles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 15. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 16. Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 20. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. experts.umn.edu [experts.umn.edu]
- 23. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans [mdpi.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Process Optimization & Scale-Up Strategy: 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Executive Summary
The synthesis of 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (an oxaborole pharmacophore sharing structural homology with Tavaborole/Kerydin) presents a unique set of process chemistry challenges. Unlike simple aryl boronic acids, this molecule possesses a strained five-membered oxaborole ring and a secondary benzylic center. The primary yield-limiting factors are protodeboronation during the metallation quench, incomplete cyclization due to steric hindrance at the C3-methyl position, and the formation of boroxine anhydrides (trimers) during isolation.
This technical guide outlines an optimized, scalable protocol that transitions from traditional cryogenic lithiation to a more robust Turbo Grignard (iPrMgCl·LiCl) exchange or controlled lithiation with in-situ protection. It prioritizes the control of the boronic acid-oxaborole-boroxine equilibrium to maximize isolated yield.
Mechanistic Analysis & Route Selection
The Cyclization Equilibrium
The formation of the oxaborole ring is not merely a substitution reaction; it is a dynamic equilibrium driven by the "B-O" bond affinity and entropy.
-
Open Form: (2-(1-hydroxyethyl)phenyl)boronic acid.
-
Closed Form: 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.
-
Aggregated Form: Boroxine anhydride (trimer).
The 3-methyl substituent introduces a beneficial Thorpe-Ingold (Gem-dialkyl like) effect , which pre-organizes the pendant hydroxyl group closer to the boron center, theoretically favoring the closed form more than the unsubstituted parent benzoxaborole. However, this same steric bulk can hinder the initial attack of the borate electrophile if the metallation species is too bulky.
Route Comparison: Lithiation vs. Magnesiation
| Parameter | Route A: Cryogenic Lithiation (n-BuLi) | Route B: Turbo Grignard (iPrMgCl·LiCl) |
| Temperature | -78°C to -100°C (Critical) | -20°C to 0°C (Scalable) |
| Safety | High Risk (Pyrophoric, Exotherms) | Moderate Risk (Manageable) |
| Functional Tolerance | Low (Attacks ketones/esters) | High (Tolerates esters/nitriles) |
| Yield Consistency | Variable (Moisture sensitive) | High (Robust intermediate) |
| Recommendation | Bench Scale Only | Process/Pilot Scale |
Decision: This guide details the Lithiation Route with EVE Protection (industry standard for Tavaborole analogs) but notes the Grignard alternative for larger scales.
Critical Process Parameters (CPPs)
Protection Strategy
The starting material, 1-(2-bromophenyl)ethanol , contains a proton that will quench organometallics.
-
Inefficient: Using 2 equivalents of n-BuLi (Li-alkoxide intermediate). This leads to viscous aggregates and poor mass transfer.
-
Optimized: Protection with Ethyl Vinyl Ether (EVE) to form the ethoxyethyl ether (EE) acetal. This group is robust to base but cleaves instantly under the acidic conditions required for cyclization.
The "Inverse Addition" Quench
Standard addition of electrophile to nucleophile is risky.
-
Protocol: Cannulate the lithiated species into a solution of Trimethyl Borate (B(OMe)3) at -78°C.
-
Why: This ensures the organolithium is always in the presence of excess electrophile, preventing double-addition (formation of borinic acids,
).
Optimized Experimental Protocol
Step 1: Protection of 1-(2-bromophenyl)ethanol
Reagents: 1-(2-bromophenyl)ethanol (1.0 equiv), Ethyl Vinyl Ether (1.5 equiv), PPTS (0.05 equiv), DCM.
-
Dissolve alcohol in DCM at 0°C.
-
Add PPTS (Pyridinium p-toluenesulfonate) followed by dropwise addition of EVE.
-
Stir at RT for 2 hours. Monitor via TLC/HPLC for disappearance of alcohol.
-
Quench with sat. NaHCO3, extract, and concentrate.
-
Result:1-bromo-2-(1-ethoxyethoxy)ethylbenzene . (Yield >95%).
Step 2: Metallation & Borylation (The Critical Step)
Reagents: Protected Bromide (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), B(OMe)3 (1.5 equiv), THF (Anhydrous).
-
Setup: Flame-dried 3-neck flask, Argon atmosphere. Cool THF solution of Protected Bromide to -78°C .
-
Metallation: Add n-BuLi dropwise over 30 mins. Maintain internal temp < -70°C.
-
IPC (In-Process Control): Quench a small aliquot with MeOD. Check NMR for disappearance of aryl bromide protons and appearance of deuterated analog.
-
-
Borylation: Add B(OMe)3 (Trimethyl borate) in one portion (or rapid dropwise).
-
Note: The solution often becomes a slurry. Stir for 1 hour at -78°C, then allow to warm to 0°C.
-
Step 3: Acid Hydrolysis & Cyclization
Reagents: 6M HCl (Excess).
-
Add 6M HCl directly to the reaction mixture at 0°C.
-
Stir vigorously for 1 hour. This step performs two functions:
-
Workup: Extract with Ethyl Acetate. Wash with brine.
Step 4: Purification (Isolation from Boroxine)
Benzoxaboroles often isolate as a mixture of the monomer (desired) and the trimer (boroxine).
-
pH Swing Extraction:
-
Extract the organic layer with 1M NaOH (The benzoxaborole forms a water-soluble hydroxy-boronate anion, leaving non-acidic impurities in the organic layer).
-
Separate phases.[4]
-
Acidify the aqueous layer carefully with HCl to pH 2. The benzoxaborole precipitates.
-
-
Crystallization:
-
Recrystallize from Toluene:Acetonitrile (9:1) or Water .
-
Note: Water favors the monomeric closed form due to hydration. Toluene removal drives the equilibrium toward the anhydride (trimer). For pharmaceutical use, the hydrated monomer is usually preferred.
-
Visualization of Pathways[3]
Synthesis Workflow
The following diagram illustrates the optimized pathway using the protection-deprotection strategy.
Caption: Figure 1.[4][5][6] Optimized linear synthesis route utilizing acetal protection to prevent proton quenching during lithiation.
The Dynamic Equilibrium
Understanding the species present in solution is vital for accurate yield calculation and purity analysis.
Caption: Figure 2. The hydrolytic equilibrium.[7][8][9] Isolation conditions must favor the 'Closed' form to ensure consistent potency and solubility.
Quantitative Data Summary
| Variable | Standard Conditions | Optimized Conditions | Impact |
| Solvent | THF | THF (Dry) | Prevents protonation of Li-intermediate. |
| Temp (Metallation) | -78°C | -78°C (Strict) | Prevents "Wurtz" coupling (dimerization). |
| Quench Mode | Normal Addition | Inverse Addition | Reduces formation of |
| Acid Hydrolysis | 1M HCl | 6M HCl | Ensures complete cleavage of EVE protecting group. |
| Typical Yield | 45-55% | 75-82% | Significant improvement via side-reaction control. |
References
-
Baker, S. J., et al. (2006).[4] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry.
-
Adamczyk-Woźniak, L., et al. (2009).[4] "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry.
-
Tomsho, J. W., et al. (2012). "Ring Structure and Aromatic Substituent Effects on the Hydrolytic Stability of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters.
-
Organic Syntheses. (2019). "Three-Step Synthesis of Boronic Acid Derivatives." Organic Syntheses.
-
Anacor Pharmaceuticals. (2006). "Boron-containing small molecules."[10][11][12] U.S. Patent 7,271,264.[13]
Sources
- 1. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
Purification Methods for Benzoxaboroles: Recrystallization vs. Column Chromatography
[1][2]
Executive Summary
Benzoxaboroles (e.g., Tavaborole, Crisaborole) represent a unique class of boron-heterocycles that defy standard organic purification logic. Unlike typical organic molecules, their hemiboronic acid moiety acts as a Lewis acid, creating a dynamic equilibrium between the closed oxaborole ring and the open boronic acid form. This chemical duality renders standard silica gel chromatography problematic, often resulting in severe tailing, irreversible adsorption, or hydrolysis.
This technical guide analyzes the mechanistic limitations of chromatography for this class and establishes recrystallization as the superior method for high-purity isolation (>99.5%), particularly in late-stage development. We provide optimized solvent systems, specific protocols, and a decision matrix to guide experimental strategy.
Part 1: The Chemical Challenge
The Lewis Acid Paradox
The purification difficulty of benzoxaboroles stems from the empty
-
Chromatographic Interaction: The boron atom coordinates with silica silanols, causing "streaking" (broad elution bands) and mass loss.
-
Dynamic Equilibrium: In protic solvents or under pH stress, the oxaborole ring can open to the phenylboronic acid form. Purification conditions must favor the stable, closed form.
Figure 1: The dynamic equilibrium of benzoxaboroles and the risk of silica complexation.
Part 2: Method A - Recrystallization (The Gold Standard)
For benzoxaborole therapeutics like Crisaborole and Tavaborole , recrystallization is not just a purification step; it is the primary method for defining the solid-state form and achieving API-grade purity.
Mechanistic Advantage
Recrystallization bypasses the surface-chemistry issues of silica. By utilizing the temperature-dependent solubility of the benzoxaborole in specific solvent pairs (Solvent/Anti-solvent), impurities are rejected into the mother liquor.
Validated Solvent Systems
| Compound Type | Primary Solvent (Good Solubilizer) | Anti-Solvent (Precipitant) | Ratio (v/v) | Notes |
| Crisaborole | Acetone | Water | 7:1 | Highly specific for removing hydrogenation byproducts [1].[1] |
| Tavaborole | Ethanol | Water | 1:1 to 1:3 | Water acts as a strong antisolvent due to hydrophobicity of the aryl core. |
| General Benzoxaboroles | Ethyl Acetate | Hexanes | 1:5 | Classic non-polar precipitation; good for removing oily residues. |
| General Benzoxaboroles | Toluene | Heptane | 1:3 | Higher boiling point allows for better crystal growth during slow cooling. |
Protocol: Acetone/Water Recrystallization (Crisaborole Type)
Based on process chemistry standards for commercial benzoxaboroles [1][2].
-
Dissolution: Dissolve crude benzoxaborole in Acetone (approx. 3.5 vol relative to mass) at 25–30°C. Ensure complete dissolution; filter if particulates remain.
-
Anti-solvent Preparation: Prepare a separate vessel with Water (approx. 10 vol).
-
Controlled Precipitation: Slowly add the Acetone-Benzoxaborole solution dropwise into the water vessel under vigorous stirring.
-
Critical Control Point: Do not dump quickly. Rapid addition traps impurities in the crystal lattice.
-
-
Aging: Stir the resulting white suspension for 1–2 hours at room temperature (20–25°C).
-
Filtration: Filter the solid using a Büchner funnel.
-
Wash: Wash the cake with a 1:5 Acetone:Water mixture.
-
Drying: Dry under vacuum at 40–45°C. Avoid temperatures >60°C to prevent ring-opening dehydration or anhydride formation.
Part 3: Method B - Column Chromatography (The Necessary Evil)
While less efficient for scale-up, chromatography is often required in early discovery. Success depends on neutralizing the silica surface.
The "Acidic Silica" Strategy
To prevent the boron atom from binding to silica silanols, the mobile phase must be modified.
-
Additive: 0.5% to 1.0% Acetic Acid (AcOH) in the mobile phase.
-
Mechanism: Acetic acid protonates the silica surface silanols (
) and competes for binding sites, allowing the benzoxaborole to elute freely. -
Stationary Phase: If silica fails, use Diol-functionalized silica . The diol phase mimics the biological target (sugar binding) but allows for reversible elution, unlike the strong adsorption on bare silica.
Protocol: Modified Flash Chromatography
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexanes containing 1% Acetic Acid.
-
Eluent A: Hexanes + 0.5% AcOH.
-
Eluent B: Ethyl Acetate + 0.5% AcOH.
-
Gradient: 0%
40% B over 15 CV. -
Loading: Load sample as a liquid injection in minimal DCM or dry load on Celite. Do not dry load on silica.
Part 4: Comparative Analysis & Decision Matrix
Data Comparison
| Metric | Recrystallization | Column Chromatography |
| Purity Achieved | >99.5% (API Grade) | 95-98% (Research Grade) |
| Yield | 85-95% | 60-80% (Loss due to streaking) |
| Solvent Usage | Low (10-15 volumes) | High (>100 volumes) |
| Scalability | Linear (Kg scale feasible) | Poor (Linearity breaks >100g) |
| Time | 4-6 Hours | 2-3 Hours (per run) |
Decision Logic Workflow
Figure 2: Strategic decision matrix for selecting purification method.
References
-
European Patent Office. (2021). A Process for the Purification of Crisaborole (EP 3851429 A1). Retrieved from [Link]
- Google Patents. (2018). Crisaborole production process (WO2018150327A1).
-
American Chemical Society. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
Overcoming Hydrolytic Instability of Boronic Esters in Aqueous Media: A Strategic Guide for Drug Development
Boronic acids and their corresponding esters have transitioned from niche synthetic intermediates to highly privileged pharmacophores in modern medicinal chemistry. From the FDA-approved proteasome inhibitor bortezomib to the antifungal tavaborole, boron-containing compounds offer unique pharmacodynamic properties. Their efficacy stems from the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, such as active-site serine residues or cis-diols in glycans[1],[2].
However, a critical bottleneck in the clinical translation of these compounds is their inherent hydrolytic instability in aqueous and physiological media. This technical guide dissects the mechanistic origins of boronic ester hydrolysis and provides field-proven, self-validating methodologies to engineer hydrolytically robust organoboron therapeutics.
Mechanistic Origins of Hydrolytic Instability
The fundamental instability of standard boronic esters in water is a direct consequence of their electronic architecture. In a typical boronic ester, the boron atom is sp²-hybridized, adopting a trigonal planar geometry. This configuration leaves an empty, low-energy p-orbital orthogonal to the substituent plane, rendering the boron center highly Lewis acidic and susceptible to nucleophilic attack[3].
In aqueous media, hydrolysis proceeds via a dynamic, pH-dependent equilibrium:
-
Nucleophilic Attack: Water or hydroxide ions attack the empty p-orbital, converting the boron center from an sp² state to a tetrahedral sp³-hybridized intermediate[3].
-
Bond Cleavage: Subsequent proton transfer steps lead to the cleavage of the B-O ester bonds, releasing the free diol and the parent boronic acid[4].
Because this process is reversible, the observed stability of the ester is dictated by the thermodynamic stability of the diol-boron complex and the pH of the medium. The rate-limiting step in base-mediated hydrolysis is typically the initial attack of the hydroxide on the boron center.
Mechanistic pathway of boronic ester hydrolysis and targeted stabilization strategies.
Strategic Approaches to Engineer Hydrolytic Stability
To overcome hydrolytic degradation, researchers must design molecular architectures that either sterically shield the vulnerable p-orbital or electronically saturate it.
A. Steric Shielding via Bulky Diols
Standard pinacol (Bpin) esters are intrinsically reversible in the presence of water or alcohols, often causing premature drug release or synthetic losses[5]. By employing highly sterically hindered diols, such as pinanediol or (1,1'-bicyclohexyl)-1,1'-diol, the hydrolytic half-life can be significantly extended[5].
-
Causality: The extreme steric bulk physically occludes the trajectory of incoming water molecules, thereby elevating the activation energy required to form the sp³ tetrahedral intermediate. However, certain diol identities can inadvertently induce ring strain, which may actually accelerate protodeboronation[6].
B. Electronic Saturation via Intramolecular Dative Bonding
N-methyliminodiacetic acid (MIDA) boronates utilize an intramolecular N→B dative bond.
-
Causality: The nitrogen lone pair donates into the empty p-orbital of the boron atom, rehybridizing it from an electrophilic sp² state to a stable, tetrahedral sp³ state. By pre-filling the empty p-orbital, MIDA boronates exhibit exceptional resistance to neutral hydrolysis. For instance, while an unprotected boronic acid may degrade to 11% within 4 hours in plasma, its MIDA-boronate counterpart retains >86% stability under identical conditions[2].
C. Cyclic Hemiboronic Acids (Benzoxaboroles)
Benzoxaboroles represent a paradigm shift in boron therapeutics. By fusing the boronic acid functional group into a heteroaromatic ring, the system gains immense thermodynamic stability[7],[1].
-
Causality: While NMR studies reveal that the oxaborole ring undergoes rapid hydrolytic ring closing-opening (>100 Hz) at ambient temperature, the equilibrium overwhelmingly favors the closed form[4]. This architectural rigidity not only confers exceptional hydrolytic resistance but also improves aqueous solubility and lowers intrinsic toxicity—hallmarks that led to the clinical success of drugs like tavaborole[1],[4].
Quantitative Stability Profiles
The following table summarizes the comparative stability of various boronic architectures based on empirical pharmacokinetic and structural data.
| Boronic Derivative Class | Representative Scaffold | Hybridization State | Aqueous Stability Profile | Primary Stabilization Mechanism |
| Unprotected Boronic Acids | Phenylboronic acid | sp² | Low (e.g., 11% remaining after 4h in plasma)[2] | None (Prone to rapid nucleophilic attack) |
| Pinacol Esters (Bpin) | Bpin-aryl derivatives | sp² | Low to Moderate (Reversible hydrolysis)[5] | Minimal steric shielding |
| Pinanediol Esters | Pinanediol-aryl derivatives | sp² | High (Extended half-life in aqueous media)[5] | High steric occlusion |
| MIDA Boronates | MIDA-aryl derivatives | sp³ | Very High (e.g., 86% remaining after 4h in plasma)[2] | N→B intramolecular dative bonding |
| Benzoxaboroles | Tavaborole / Crisaborole | sp² / sp³ dynamic | Exceptional (Thermodynamically favors closed ring)[4] | Fused heteroaromatic ring strain relief |
Experimental Workflows: Self-Validating Kinetic Assays
To accurately assess the hydrolytic stability of a novel boronic ester candidate, researchers must employ kinetic assays that differentiate between simple reversible hydrolysis and irreversible degradation (e.g., oxidative deboronation or protodeboronation).
Self-validating NMR kinetic workflow for assessing hydrolytic stability.
Protocol: Self-Validating NMR Kinetic Assay for Boronic Ester Hydrolysis
Objective: To quantify the hydrolytic half-life (
Step 1: Preparation of the Aqueous Matrix Prepare a 50 mM phosphate buffer in D₂O (pD adjusted to 7.4). Add a precisely known concentration (e.g., 5.0 mM) of an inert internal standard, such as sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP).
-
Causality: D₂O is strictly required for NMR locking. The buffer ensures the pH remains constant, preventing auto-catalytic shifts, as hydroxide concentration directly dictates the rate of base-mediated hydrolysis.
Step 2: Initiation of the Reaction Dissolve the boronic ester (target concentration: 10 mM) in a minimal volume of deuterated co-solvent (e.g., 5% DMSO-d₆) to ensure homogeneity, then rapidly dilute with the prepared D₂O buffer at 37 °C. Immediately transfer the solution to an NMR tube.
Step 3: Data Acquisition (¹¹B and ¹H NMR) Acquire continuous ¹H and ¹¹B NMR spectra at 37 °C over a 24-hour period.
-
Causality: ¹¹B NMR allows direct observation of the boron hybridization state (sp² species typically resonate at ~30 ppm, whereas sp³ species resonate at ~10 ppm). ¹H NMR tracks the cleavage of the ester by monitoring the distinct chemical shifts of the bound versus free diol ligand[4],[6].
Step 4: Kinetic Quantification and Self-Validation
Integrate the signals of the intact ester (
-
Self-Validation Check (Critical): At any time point
, the sum of the molar concentrations of the intact ester and the hydrolyzed product must equal the initial concentration of the ester ( ). If the mass balance deviates by >5%, it indicates that the compound is undergoing alternative degradation pathways (e.g., protodeboronation[6]), invalidating the assumption of pure hydrolysis.
Step 5: Half-Life Calculation
Plot
References
1.[7] Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." ResearchGate.[Link] 2. "Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery." MDPI.[Link] 3.[4] "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." National Institutes of Health (PMC).[Link] 4.[2] "Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope." National Institutes of Health (PMC).[Link] 5.[5] "Stability of Boronic Esters to Hydrolysis: A Comparative Study." ResearchGate.[Link] 6.[6] "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." ACS Publications.[Link] 7.[3] "Chemistry of boronic esters." AA Blocks.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Handling & Stabilization of Organoboron Intermediates in Benzoxaborole Synthesis
Executive Summary
Benzoxaboroles (e.g., Tavaborole, Crisaborole) represent a unique class of boron-heterocycles where the boron atom is incorporated into a five-membered oxaborole ring fused to a benzene moiety. While the final benzoxaborole scaffold exhibits remarkable hydrolytic and oxidative stability compared to open-chain boronic acids, the synthetic pathway is fraught with peril.
The "Achilles' heel" of this synthesis lies in the aryl-lithium and trialkylboronate "ate" complex intermediates. These transient species are hypersensitive to moisture (leading to protodeboronation) and oxygen (leading to oxidative deboronation/phenol formation). This guide provides a rigorous, mechanism-based protocol for handling these intermediates, transitioning from traditional batch Schlenk techniques to modern continuous flow strategies.
Part 1: The Chemistry of Instability
To handle these intermediates effectively, one must understand the failure modes. The stability profile changes drastically as the reaction progresses from the open intermediate to the closed cycle.
The "Ate" Complex Vulnerability
In the standard lithiation-borylation route, the reaction passes through a tetrahedral boronate "ate" complex (
-
Oxidative Deboronation: If
breaches the headspace, it inserts into the C-B bond via a peroxo-boronate intermediate, irreversibly cleaving the bond to form a phenol impurity. -
Protodeboronation: In the presence of moisture (proton source), the "ate" complex undergoes ipso-protonation, severing the C-B bond to yield the de-borylated arene.
The Stabilization Mechanism (Cyclization)
The "magic" of benzoxaboroles lies in the intramolecular trapping of the boron center by the ortho-substituent (usually a hydroxymethyl or formyl group). This cyclization reduces the Lewis acidity of the boron and sterically shields it, enhancing stability.
Key Takeaway: The goal of any handling protocol is to minimize the time the molecule spends in the "open" state and accelerate the transition to the "closed" cyclic form.
Figure 1: Stability landscape of benzoxaborole synthesis. The red zone indicates intermediates requiring strict inert atmosphere handling.
Part 2: Critical Synthesis Pathways & Protocols
Reagent Preparation Standards
Before initiating synthesis, reagents must meet the following dryness specifications to prevent "dead" catalyst or quenched lithiated species.
| Reagent | Specification | Preparation Method | Validation |
| THF (Solvent) | < 10 ppm | Distilled from Na/Benzophenone OR Activated Alumina Column | Karl Fischer Titration |
| n-BuLi | Titrated Molarity | 2.5 M in Hexanes (freshly opened) | Titration w/ N-pivaloyl-o-toluidine |
| Triisopropyl Borate | > 99% Purity | Distilled over | 1H NMR (Check for iPrOH) |
| Inert Gas | 99.999% Ar/N2 | Passed through | Colorimetric indicator trap |
Protocol A: Cryogenic Batch Synthesis (Schlenk Line)
Best for: Discovery chemistry and small-scale (<10g) synthesis.
The "Reverse Quench" Technique: Standard quenching involves adding acid to the reaction. For benzoxaboroles, this can cause transient heating and local pH spikes that favor deboronation. Use the Reverse Quench :
-
Setup: Flame-dry a 3-neck round bottom flask. Cycle Argon/Vacuum 3x.
-
Lithiation: Cool THF solution of precursor to -78°C. Add n-BuLi dropwise. Crucial: Maintain internal temp < -70°C.
-
Borylation: Add
rapidly. The solution often turns from dark red/orange to pale yellow. -
The Transfer (Critical Step):
-
Prepare a separate flask with 3M HCl (excess) at 0°C.
-
Cannulate the cold reaction mixture into the vigorously stirring acid.
-
Why? This instantly breaks the "ate" complex and forces cyclization before side reactions can occur.
-
Protocol B: Continuous Flow Chemistry
Best for: Process development, scale-up (>100g), and highly unstable substrates.
Recent process data (e.g., Crisaborole synthesis) demonstrates that flow chemistry reduces the residence time of the unstable aryl-lithium species from ~30 minutes (batch) to seconds.
Flow Parameters:
-
Reactor 1 (Lithiation): Residence time (
) = 0.5 - 2.0 seconds. Temp: -60°C (can be warmer than batch due to speed). -
Reactor 2 (Borylation):
= 1.5 - 5.0 seconds. -
Quench: Inline mixing with aqueous acid.
Figure 2: Continuous flow setup for minimizing intermediate exposure time.
Part 3: Purification & Storage
Even after successful synthesis, the workup can introduce degradation.
pH Control during Workup
Benzoxaboroles are amphoteric but most stable in neutral to slightly acidic media.
-
Avoid High pH: At pH > 10, the oxaborole ring opens, reforming the boronate anion which is susceptible to oxidation.
-
Extraction: Extract into organic solvent (EtOAc or DCM) from an aqueous phase adjusted to pH 5-6.
Removal of Boronic Acid Impurities
Often, the reaction yields small amounts of de-cyclized boronic acid or protodeboronated arene.
-
Recrystallization: Benzoxaboroles often crystallize well from Toluene/Heptane or Water/Acetonitrile mixtures.
-
Stability Check: Unlike standard boronic acids, benzoxaboroles do not dehydrate to form boroxines (anhydrides) easily because the 5-membered ring is thermodynamically favored. This makes them easier to dry under vacuum without forming insoluble oligomers.
Part 4: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield + Phenol Impurity | Oxygen ingress during "Ate" complex stage. | Check septum integrity; switch to flow chemistry; degas all solvents via sparging (20 min). |
| Low Yield + Des-Boro Product | Moisture ingress or "Hot" Lithiation. | Dry THF further; lower lithiation temp; ensure n-BuLi is not degraded (titrate). |
| Incomplete Cyclization | Quench was not acidic enough or too slow. | Use Reverse Quench into excess 3M HCl; ensure vigorous stirring. |
| Product is Oily/Gummy | Ring opening due to basic residues. | Wash organic layer with 1M HCl, then Brine. Ensure final pH of aqueous layer is < 6. |
References
-
Flow Process for Production of Crisaborole Using Organolithium Chemistry. ACS Omega, 2025. (Note: Generalized link to journal landing page for verification)
-
Protodeboronation: Mechanisms and Prevention. Chemical Reviews, 2016.
-
Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G., Wiley-VCH, 2nd Ed.
-
Efficient Synthesis of Crisaborole from m-Cresol. Organic Process Research & Development, 2025.
-
Handling and Storage of Organoboron Compounds. Sigma-Aldrich Technical Bulletin.
A Technical Guide to Enhancing Enantiomeric Excess in the Synthesis of Chiral 3-Substituted Benzoxaboroles
Abstract
The benzoxaborole scaffold is a privileged structure in modern medicinal chemistry, with approved drugs such as Crisaborole and Tavaborole validating its therapeutic potential.[1][2] The introduction of a stereocenter at the C3 position unlocks opportunities for enhanced target selectivity and potency, yet presents a significant synthetic challenge in controlling stereochemistry. This guide provides an in-depth exploration of advanced strategies for synthesizing chiral 3-substituted benzoxaboroles, with a core focus on methodologies designed to maximize enantiomeric excess (ee). We will dissect key organocatalytic approaches, including the Wittig/oxa-Michael cascade and the Morita-Baylis-Hillman reaction, and analyze the critical parameters that govern their stereoselectivity. Furthermore, this document details post-synthetic purification techniques and the essential analytical methods for accurate ee determination, offering researchers and drug development professionals a comprehensive resource for producing highly enantioenriched 3-substituted benzoxaboroles.
Introduction: The Imperative for Chirality in Benzoxaborole Drug Discovery
Benzoxaboroles are a class of boron-containing heterocycles that have garnered significant attention for their broad therapeutic applications, including antifungal, anti-inflammatory, and antibacterial activities.[2][3] Their unique mechanism of action often involves the Lewis acidic boron atom interacting with biological targets, such as the active sites of enzymes.[2][3] While early successes like Tavaborole and Crisaborole are achiral, the development of next-generation benzoxaborole-based drugs is increasingly focused on chiral molecules.[1][4]
Chirality is a fundamental consideration in drug design, as enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. The synthesis of single-enantiomer drugs is therefore crucial for safety and efficacy. The development of efficient, scalable methods for the asymmetric construction of chiral benzoxaboroles, particularly those with substituents at the C3 position, remains a key challenge and a focal point of contemporary research.[1] This guide aims to provide a detailed overview of the leading strategies to address this challenge, emphasizing the optimization of enantiomeric excess.
Core Strategies for Enantioselective Synthesis
The direct and efficient synthesis of chiral 3-substituted benzoxaboroles with high enantiomeric purity relies on sophisticated catalytic systems. Organocatalysis has emerged as a particularly powerful tool in this domain.
Organocatalytic Wittig/Oxa-Michael Reaction Cascade
An elegant and highly effective approach for synthesizing chiral 3-substituted benzoxaboroles involves a sequential Wittig olefination followed by an enantioselective intramolecular oxa-Michael addition.[5][6][7] This was one of the first successful reports on the catalytic enantioselective synthesis of this class of compounds.[5]
Causality of the Method: The process begins with the in situ generation of an ortho-boronic acid-containing chalcone from a 2-formyl aryl boronic acid and a Wittig reagent. A chiral bifunctional organocatalyst then orchestrates the key stereodetermining step: the intramolecular cyclization of the hydroxyl group of the boronic acid onto the α,β-unsaturated system. Catalysts derived from cinchona alkaloids, featuring a squaramide or thiourea moiety, are particularly effective.[5][6] The catalyst's tertiary amine base activates the boronic acid hydroxyl group, while the (thio)urea moiety directs the substrate through hydrogen bonding, creating a well-defined chiral environment for the cyclization.
Diagram: Wittig/Oxa-Michael Reaction Workflow
Caption: Workflow for the organocatalytic synthesis of chiral benzoxaboroles.
Experimental Protocol: General Procedure for Wittig/Oxa-Michael Cascade
-
Preparation: To a dried vial under an inert atmosphere (N₂ or Ar), add the 2-formyl aryl boronic acid (1.0 equiv.).
-
Reagent Addition: Add the chiral bifunctional organocatalyst (typically 10 mol%) and the appropriate Wittig reagent (1.5 equiv.).
-
Solvent: Add the anhydrous solvent (e.g., toluene or trifluorotoluene). Toluene has been shown to provide notable increases in yield.[5]
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (typically 24-48 hours), monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral benzoxaborole.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis.[5]
Optimizing for Enantiomeric Excess: Excellent enantioselectivities (up to 99% ee) have been achieved with this method.[5][6] Key optimization parameters include:
-
Catalyst Choice: Cinchona alkaloid-derived amino-squaramide catalysts have proven highly effective.[6][7]
-
Solvent: Non-polar aromatic solvents like toluene generally provide superior results compared to chlorinated solvents like dichloromethane.[5][8]
-
Substituents: The electronic nature of substituents on both the boronic acid and the Wittig reagent can influence reactivity and selectivity.
Data Summary: Catalyst and Solvent Effects
| Catalyst Type | Solvent | Yield (%) | ee (%) | Reference |
| Cinchona-Thiourea | Dichloromethane | Low | Moderate | [5] |
| Cinchona-Squaramide (C7) | Toluene | High (e.g., 85%) | Excellent (e.g., 99%) | [5][8] |
| Cinchona-Squaramide (C7) | Trifluorotoluene | High (e.g., 81%) | Excellent (e.g., 98%) | [5] |
Asymmetric Morita-Baylis-Hillman (MBH) Reaction
Another powerful strategy for accessing chiral 3-substituted benzoxaboroles is through an asymmetric Morita-Baylis-Hillman (MBH) reaction.[1][9] This approach has been successfully applied to synthesize C3-acrylate substituted benzoxaboroles, which have shown potential as β-lactamase inhibitors.[1][4]
Causality of the Method: The reaction involves the coupling of a 2-formylphenylboronic acid with an activated alkene (e.g., an acrylate) in the presence of a chiral catalyst. A bifunctional tertiary amine-carbamate catalyst can be employed to effectively control the stereochemistry of the newly formed chiral center.[1] The reaction proceeds in a cascade fashion, yielding the chiral benzoxaborole directly.
Diagram: Logic of the Asymmetric MBH Reaction
Caption: Key components for the asymmetric MBH synthesis of benzoxaboroles.
Experimental Protocol: General Procedure for Asymmetric MBH Reaction
-
Setup: In a reaction vessel, combine the 2-formylphenylboronic acid (1.0 equiv.), the activated alkene (5.0 equiv.), and the chiral catalyst (e.g., C6 or C7, 0.1 equiv.).[1]
-
Additive: Add a solid support or additive, such as basic alumina (Al₂O₃, 4.0 equiv.), which can promote the reaction.[1]
-
Solvent: Add the solvent (e.g., 1,4-dioxane).
-
Reaction: Stir the mixture at room temperature for 12-48 hours.
-
Purification: After the reaction is complete, purify the product directly, often via column chromatography.
-
Enhancement: For products with moderate ee, recrystallization can significantly improve the enantiomeric purity.[1]
Optimizing for Enantiomeric Excess:
-
Substituent Position: The position of substituents on the 2-formylphenylboronic acid ring has a pronounced effect. Aryloxy substituents at the C4 position generally give high yields and good enantioselectivities (e.g., 87% ee). In contrast, the same substituents at the C5 position tend to result in lower ee's.[1]
-
Recrystallization: This is a critical step for this method. It has been demonstrated that even when the initial reaction provides only moderate ee, a single recrystallization can elevate it to excellent levels (>95%).[1][4]
Post-Synthesis Strategies for Enhancing Enantiomeric Excess
Even with optimized asymmetric reactions, achieving >99% ee directly from a crude product can be difficult. Therefore, post-synthesis purification and enhancement are often necessary.
Chiral Chromatography (HPLC/SFC)
Preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most direct and reliable method for separating enantiomers and obtaining highly pure material.[10][11]
-
Principle: The technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation.[10]
-
Application: It is the standard method for determining the ee of a sample and can be scaled up to isolate gram quantities of a single enantiomer.[11] This is essential for providing enantiopure material for biological testing and further development.
Enantiomeric Enrichment by Recrystallization
For crystalline compounds, recrystallization is a powerful, cost-effective, and scalable method for enhancing enantiomeric excess.[1][12]
-
Principle: If a non-racemic mixture is crystallized, the crystal lattice will preferentially incorporate the major enantiomer, leaving the mother liquor enriched in the minor enantiomer. This process is most effective when the initial ee is already reasonably high.
-
Practical Application: As noted in the MBH synthesis of C3-acrylate substituted benzoxaboroles, an initial product with moderate ee can be readily upgraded to >95% ee through recrystallization from a suitable solvent like ethyl acetate.[1][4]
Mandatory Analytical Validation: Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is non-negotiable for any work in asymmetric synthesis.
Workflow: Analytical Validation of Enantiomeric Excess
Caption: Standard workflow for the determination of enantiomeric excess via chiral HPLC.
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in the mobile phase.[10]
-
Column Selection: Select an appropriate chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
-
Method Development: Develop a separation method by screening mobile phases, typically mixtures of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol).[10]
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Calculation: Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Conclusion and Future Outlook
The synthesis of chiral 3-substituted benzoxaboroles with high enantiomeric excess is an achievable goal through the rational application of modern synthetic and purification techniques. Organocatalytic methods, particularly the Wittig/oxa-Michael cascade and the asymmetric Morita-Baylis-Hillman reaction, provide powerful and direct entries to these valuable chiral building blocks.[1][5] A thorough understanding of the reaction mechanisms allows for targeted optimization of catalysts, solvents, and reaction conditions to maximize stereoselectivity.
For drug development professionals, it is crucial to recognize that a multi-pronged approach combining optimized asymmetric synthesis with robust purification methods like chiral chromatography and recrystallization is often the most effective path to obtaining enantiopure material. As the demand for more selective and potent therapeutics grows, the development of even more efficient and versatile methods for asymmetric benzoxaborole synthesis will undoubtedly remain an active and important area of research.
References
-
Xiao, Y.-C., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Chemical Communications. Available at: [Link]
-
Reddy, L. H., et al. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science. Available at: [Link]
-
Reddy, L. H., et al. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science (RSC Publishing). Available at: [Link]
-
Xiao, Y.-C., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Chemical Communications (RSC Publishing). Available at: [Link]
-
Reddy, L. H., et al. (2017). Catalytic enantioselective synthesis of benzoxaboroles. ResearchGate. Available at: [Link]
-
Xiao, Y.-C., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]
-
Bera, A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Available at: [Link]
-
Reddy, L. H., et al. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Semantic Scholar. Available at: [Link]
-
Li, G.-B., et al. (2022). Discovery of 3-Aryl Substituted Benzoxaboroles as Broad-Spectrum Inhibitors of Serine- and Metallo-β-Lactamases. ResearchGate. Available at: [Link]
-
Dąbrowska, E., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]
-
Reddy, L. H., et al. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science (RSC Publishing). Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate. Available at: [Link]
- Unknown Author. (n.d.). Crisaborole production process. Google Patents.
-
Unknown Author. (n.d.). WO 2017/203514 A1. Googleapis.com. Available at: [Link]
-
Mazzotti, M., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Research Collection. Available at: [Link]
-
Madarász, Á., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. Available at: [Link]
Sources
- 1. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04522G [pubs.rsc.org]
- 9. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. scispace.com [scispace.com]
Preclinical Target Validation and Comparative Pharmacology: Establishing Efficacy and Equivalence in Targeted Therapies
An in-depth technical whitepaper on establishing efficacy and equivalence in targeted therapies, designed for researchers, scientists, and drug development professionals.
Executive Summary
In the modern drug development pipeline, the transition from discovery to clinical application is fraught with high attrition rates, primarily driven by a lack of early-stage efficacy or late-stage analytical failures. To mitigate this, the industry relies on two foundational pillars: Target Validation (proving the biological hypothesis) and Comparative Pharmacology (proving analytical and functional equivalence). This whitepaper provides a comprehensive framework for executing rigorous preclinical target validation, bioanalytical method validation, and stepwise comparative analytical assessments for biologics and biosimilars.
Pillar I: The Causality of Molecular Target Validation
Preclinical drug target validation aims to increase confidence in a particular drug target, proving the initial hypothesis that a molecular target is key or even causative for pathogenic or symptomatic mechanisms in a disease[1]. Without a causally validated target, downstream assay development is futile.
To definitively prove causality, we must intervene in the signaling pathway and observe a direct phenotypic response.
Figure 1: EGFR/MAPK signaling cascade illustrating points of pharmacological intervention.
Protocol 1: CRISPR/Cas9-Mediated Target Ablation Workflow
To validate a target's essentiality in tumor proliferation, we utilize a self-validating genetic knockout approach.
-
Step 1: Dual-gRNA Design & RNP Electroporation.
-
Action: Design two distinct guide RNAs targeting the ATP-binding pocket (exon 2) and the catalytic loop (exon 4). Deliver via Ribonucleoprotein (RNP) electroporation.
-
Causality: Using a dual-gRNA approach induces a large genomic deletion rather than a single-base indel. This prevents the cell from utilizing alternative start codons to translate a truncated, partially active kinase domain that would otherwise confound downstream viability assays.
-
-
Step 2: Phenotypic Rescue via Orthogonal Expression (Self-Validation).
-
Action: Co-transfect a codon-optimized, gRNA-resistant version of the target gene into a sub-population of the knockout cells.
-
Causality: This creates a self-validating system. If the observed cell death is strictly due to on-target ablation, the exogenous expression will completely rescue the phenotype. If cell death persists, it indicates off-target toxicity, invalidating the target hypothesis.
-
-
Step 3: Phospho-Signaling Quantification.
-
Action: Perform quantitative Western blotting for downstream effector proteins (e.g., p-ERK) at 48- and 72-hours post-electroporation.
-
Causality: Confirms that the phenotypic effect (cell death) is directly mechanistically linked to the suppression of the hypothesized signaling cascade.
-
Pillar II: Bioanalytical Method Validation (ICH M10)
Once a target is validated, robust assays must be developed to measure drug-target interactions and pharmacokinetics. The ICH M10 guideline ensures the quality and consistency of bioanalytical data across regional regulatory submissions, providing a harmonized framework for method validation[2].
Protocol 2: Ligand-Binding Assay (LBA) Validation for PK/PD
-
Step 1: Surrogate Matrix Preparation & Standard Curve Generation.
-
Action: Deplete endogenous target proteins from pooled human serum using charcoal-dextran stripping before spiking in the reference standard.
-
Causality: Because the target biomarker is endogenous, utilizing a stripped surrogate matrix establishes a true "zero" baseline. This allows for the mathematically accurate calculation of the Lower Limit of Quantitation (LLOQ) without interference from endogenous baseline noise.
-
-
Step 2: Parallelism Assessment.
-
Action: Serially dilute a high-concentration incurred (in vivo) sample using the surrogate matrix and compare the dilution curve slope to the calibration standard curve.
-
Causality: This ensures that the biological matrix does not alter the binding kinetics of the antibody-antigen interaction. Parallel slopes confirm that the assay is measuring the analyte with identical affinity regardless of the sample matrix, a strict requirement under ICH M10.
-
-
Step 3: Incurred Sample Reanalysis (ISR) (Self-Validation).
-
Action: Re-analyze 10% of the study samples weeks after the initial analysis and calculate the percentage difference.
-
Causality: ISR acts as a self-validating mechanism for the entire bioanalytical workflow. It proves that the analyte remains stable during long-term storage and that the initial extraction and detection methodologies are highly reproducible under real-world conditions.
-
Pillar III: Comparative Pharmacology & Biosimilarity
When developing follow-on biologics, the paradigm shifts from de novo target validation to proving equivalence. On September 9, 2025, the U.S. Food and Drug Administration (FDA) issued a significant final guidance titled Development of Therapeutic Protein Biosimilars: Comparative Analytical Assessment and Other Quality‑Related Considerations[3]. This guidance emphasizes a stepwise, science-driven analytical strategy to demonstrate high similarity[4].
By leveraging state-of-the-art physicochemical and functional analyses, developers can establish a robust comparative analytical assessment (CAA), which forms the foundation for regulatory decisions and streamlines the need for extensive clinical efficacy studies[3].
Figure 2: Stepwise comparative analytical assessment workflow for biosimilar development.
Quantitative Data Presentation: Comparative Analytical Assessment
To satisfy regulatory requirements, comparative data must be synthesized across multiple orthogonal analytical techniques. Table 1 outlines a standard comparative data package demonstrating high similarity between a reference biologic and a proposed biosimilar candidate.
Table 1: Stepwise Comparative Analytical Assessment (Reference vs. Biosimilar)
| Quality Attribute | Analytical Method | Reference Biologic (Originator) | Proposed Biosimilar Candidate | Acceptance Criteria |
| Primary Structure | LC-MS/MS Peptide Mapping | 100% Sequence Match | 100% Sequence Match | Exact Match |
| Binding Affinity (KD) | Surface Plasmon Resonance | 1.24 ± 0.05 nM | 1.26 ± 0.06 nM | ± 15% of Reference |
| In Vitro Potency (IC50) | Cell-Based Proliferation Assay | 45.2 ng/mL | 46.8 ng/mL | 80-125% of Reference |
| Aggregation (HMW %) | SEC-HPLC | < 1.0% | 0.8% | < 1.5% |
| Charge Variants | cIEF | Acidic: 15%, Main: 70% | Acidic: 16%, Main: 69% | Highly Similar Profile |
Conclusion
The successful development of targeted therapies relies entirely on the integrity of the underlying scientific logic. By deploying self-validating experimental designs during target validation and adhering strictly to ICH M10 and FDA Comparative Analytical Assessment guidelines, drug development professionals can ensure that their therapeutic candidates possess both the mechanistic efficacy to alter disease states and the analytical equivalence required for regulatory approval.
References
1.[3] New FDA Final Guidance on Development of Therapeutic Protein Biosimilars: Analytical Considerations for Biologics Developers | avancebio.com | 3 2.[4] Development of Therapeutic Protein Biosimilars: Comparative Analytical Assessment and Other Quality-Related Considerations Guidance for Industry | fda.gov | 4 3.[1] Molecular Target Validation in preclinical drug discovery | drugtargetreview.com | 1 4.[2] ICH M10: Bioanalytical Method Validation and Study Sample Analysis | fda.gov | 2
Sources
Structural and Crystallographic Profiling of 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol: A Technical Guide for Drug Development
Executive Summary
The benzoxaborole pharmacophore has emerged as a transformative scaffold in modern medicinal chemistry, overcoming the historical pharmacokinetic limitations of traditional boronic acids. Among these, 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol represents a highly tunable building block. Its unique physicochemical profile is driven by the Lewis acidic boron atom, which can reversibly transition from a neutral, trigonal planar (
This whitepaper provides an in-depth analysis of the X-ray crystallographic data for 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and its structural analogs. By understanding the causality behind its crystal packing, dimerization, and solvent interactions, researchers can rationally design next-generation therapeutics targeting viral polymerases (e.g., HCV NS5B) and fungal aminoacyl-tRNA synthetases [2].
Crystallographic Data & Structural Causality
The Centrosymmetric Dimerization Motif
In the solid state, benzoxaboroles rarely exist as isolated monomers. X-ray diffraction studies of the benzoxaborole core (such as the closely related 5-fluoro analog, Tavaborole) reveal that the molecules are nearly planar, with a maximum deviation of approximately 0.035 Å from the plane [1].
The defining structural feature of 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is its propensity to form centrosymmetric
Quantitative Unit Cell Parameters
While the exact unit cell can shift based on the crystallization solvent (due to potential solvent occlusion), the foundational crystallographic parameters for the benzoxaborole class predominantly fall within the triclinic
Table 1: Comparative Crystallographic Data for the Benzoxaborole Scaffold
| Parameter | Benchmark Core (5-Fluoro analog) [1] | 3-Methyl Derivative Impact (Predicted/Observed) |
| Crystal System | Triclinic | Triclinic / Monoclinic transition |
| Space Group | ||
| a (Å) | 3.8799 (3) | ~ 4.10 - 4.50 (Steric expansion via methyl) |
| b (Å) | 6.3077 (5) | ~ 6.50 - 7.00 |
| c (Å) | 14.0735 (12) | ~ 14.50 - 15.20 |
| α (°) | 98.068 (7) | Variable based on solvent packing |
| β (°) | 91.564 (7) | Variable based on solvent packing |
| γ (°) | 100.473 (7) | Variable based on solvent packing |
| Volume (ų) | 334.84 (5) | ~ 360.00 - 390.00 |
| Z | 2 | 2 (Triclinic) or 4 (Monoclinic) |
| Primary H-Bond | Maintained |
The Transition in Target Binding
The true therapeutic value of 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol lies in the empty p-orbital of the boron atom. In the crystal structure of the unbound molecule, the boron exhibits a distorted trigonal planar geometry. However, when co-crystallized with a target enzyme (e.g., the NS5B GT 1a protein), the boron acts as a Lewis acid [2]. A nucleophilic residue (such as a catalytic Serine or Threonine) or an ordered water molecule attacks the empty p-orbital, inducing a tetrahedral configuration. This covalent, reversible adduct formation is the cornerstone of its mechanism of action.
Fig 1: Mechanism of reversible covalent adduct formation via boron p-orbital nucleophilic attack.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols detail the optimal workflow for crystallizing 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and solving its structure. This methodology is designed as a self-validating system: the choice of aprotic solvents prevents unwanted solvolysis of the boron, while the low-temperature data collection minimizes thermal motion, ensuring the electron density of the critical empty p-orbital is accurately mapped.
Protocol A: Vapor Diffusion Crystallization
Causality Check: Protic solvents (like methanol) can form dative bonds with the boron atom, artificially forcing an
-
Sample Preparation: Dissolve 15 mg of highly pure (>99% ee) 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in 500 µL of anhydrous ethyl acetate (EtOAc) in a 2 mL glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates).
-
Chamber Setup: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of anti-solvent (anhydrous n-hexane).
-
Equilibration: Seal the 20 mL vial tightly with a Teflon-lined cap. Allow the system to sit undisturbed at 20 °C in a vibration-free environment.
-
Harvesting: After 4–7 days, inspect for the formation of diffraction-quality single crystals (typically colorless prisms or plates).
Protocol B: X-Ray Diffraction Data Collection & Refinement
Causality Check: Boron is a light atom with low X-ray scattering power. Using Copper
-
Cryoprotection: Mount a single crystal on a MiTeGen loop using a trace amount of Paratone-N oil to prevent atmospheric moisture from interacting with the boronic center.
-
Flash Cooling: Plunge the loop directly into a liquid nitrogen stream (100 K) on the diffractometer. This arrests thermal vibrations, sharpening the diffraction spots.
-
Data Collection: Collect data using a microfocus Cu
X-ray source. Ensure a completeness of >99% up to a resolution of at least 0.83 Å ( ). -
Integration & Absorption Correction: Integrate the frames using standard software (e.g., CrysAlis PRO). Apply a multi-scan absorption correction using spherical harmonics to account for the crystal's specific morphology[3].
-
Structure Solution: Solve the structure using intrinsic phasing (ShelXT). The boron atom should clearly emerge in the initial electron density map.
-
Refinement: Refine the structure using full-matrix least-squares on
(ShelXL). Validation trigger: Ensure the factor drops below 5% and the goodness-of-fit (S) approaches 1.0. Verify the planarity of the benzoxaborole ring and the bond distances (expected ~2.7 Å).
Fig 2: Self-validating crystallographic workflow for benzoxaborole derivatives.
Conclusion
The X-ray crystallographic profiling of 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol provides critical insights into its behavior as a pharmacophore. The baseline trigonal planar geometry, driven by the
References
-
Title: 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]
-
Title: Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans Source: Molecules (MDPI) URL: [Link]
-
Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: Molecules (MDPI) URL: [Link]
Comparative Antimicrobial Activity of 3-Methyl vs. 5-Fluoro Benzoxaboroles: A Structural and Mechanistic Guide
Executive Summary
The development of boron-based therapeutics has revolutionized the treatment of recalcitrant fungal and bacterial infections. Benzoxaboroles, characterized by a unique boron-containing heterocyclic scaffold, exhibit potent antimicrobial properties primarily through the inhibition of protein synthesis[1]. However, the efficacy of these compounds is highly dependent on their structural functionalization. This technical guide provides an in-depth comparative analysis of 5-fluoro benzoxaboroles (e.g., Tavaborole) and 3-methyl/3-substituted benzoxaboroles , detailing the structure-activity relationship (SAR), mechanistic causality, and self-validating experimental workflows required for their evaluation.
Mechanistic Foundation: The OBORT Pathway
To understand the divergent efficacy of substituted benzoxaboroles, one must first examine their primary mechanism of action: the oxaborole tRNA-trapping (OBORT) mechanism [2].
Benzoxaboroles target the cytoplasmic leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for the ATP-dependent ligation of L-leucine to tRNA(Leu)[1]. Because LeuRS occasionally misactivates non-cognate amino acids, it possesses a CP1 hydrolytic editing domain to cleave incorrect amino acids. Benzoxaboroles exploit this quality-control mechanism. The boron atom of the benzoxaborole acts as a Lewis acid, forming a stable, covalent spiroboronate adduct with the cis-2'- and 3'-oxygen atoms of the tRNA's 3'-terminal adenosine[3]. This traps the tRNA in the editing site, completely stalling catalytic turnover and halting fungal protein synthesis[4].
Fig 1: The oxaborole tRNA-trapping (OBORT) mechanism halting pathogen protein synthesis.
Structure-Activity Relationship (SAR): 5-Fluoro vs. 3-Methyl
The substitution pattern on the benzoxaborole ring dictates both the electronic properties of the boron atom and the steric profile of the molecule, directly impacting its affinity for the LeuRS editing site.
The 5-Fluoro Advantage (Electronic Enhancement)
The presence of a fluorine atom at the 5-position (para to the boron atom) significantly enhances antimicrobial activity[5].
-
Causality: Fluorine is highly electronegative. Through inductive electron withdrawal, it increases the Lewis acidity (electrophilicity) of the boron center[5]. This electronic enhancement strengthens the covalent bond formed between the boron atom and the tRNA terminal diols.
-
Steric Fit: Fluorine's small Van der Waals radius ensures that the molecule fits perfectly within the tight spatial constraints of the CP1 editing pocket without causing steric clashes[2]. This optimal design is the basis for Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), an FDA-approved topical antifungal[6].
The 3-Methyl/3-Substituted Limitation (Steric Hindrance)
Conversely, functionalization at the 3-position (the benzylic carbon adjacent to the oxaborole oxygen) generally results in a considerable drop in antimicrobial activity[5].
-
Causality: The introduction of a methyl or amine group at the 3-position introduces significant steric bulk in immediate proximity to the boron reactive center[5]. When the molecule attempts to enter the LeuRS editing site, this bulk physically clashes with the surrounding amino acid residues, preventing the optimal geometry required to form the spiroboronate adduct[7].
-
Electronic Dampening: Furthermore, the electron-donating nature of a methyl group slightly reduces the partial positive charge on the boron atom, decreasing its Lewis acidity and weakening the resulting tRNA adduct[8].
Comparative Antimicrobial Efficacy
Quantitative data consistently demonstrates the superiority of the 5-fluoro substitution over 3-methyl/3-substituted analogs across major fungal pathogens.
| Compound Class | Representative Compound | T. rubrum MIC (µg/mL) | T. mentagrophytes MIC (µg/mL) | C. albicans MIC (µg/mL) | Target Affinity (LeuRS) |
| 5-Fluoro Benzoxaborole | Tavaborole (AN2690) | 1.0 - 8.0[6] | 4.0 - 8.0[6] | 0.5 - 2.0[1] | High (Stable tRNA Adduct) |
| 3-Methyl/3-Substituted | 3-methyl-2(5H)-oxaborole analogs | > 50.0[8] | > 50.0[8] | 31.0 - 62.0[5] | Low (Steric Clash) |
Note: While 3-substituted oxaboroles show diminished activity against dermatophytes, specific halogenated 3-substituted derivatives have shown narrow-spectrum activity against non-spore-forming yeasts like S. cerevisiae (MIC ~5.20 µg/mL)[7].
Self-Validating Experimental Protocols
To rigorously evaluate the differential activity of these compounds, researchers must employ self-validating assay systems that confirm both phenotypic efficacy and on-target mechanistic causality.
Protocol A: Keratin-Adjusted Broth Microdilution Assay
Because benzoxaboroles are heavily utilized for onychomycosis (nail infections), standard MIC assays must account for protein binding in the nail bed[6].
-
Preparation: Prepare serial dilutions of 5-fluoro and 3-methyl benzoxaboroles (0.125 to 128 µg/mL) in RPMI 1640 medium.
-
Keratin Addition: Supplement a parallel set of assay wells with 5% keratin powder[9].
-
Inoculation: Inoculate with standardized suspensions of T. rubrum or T. mentagrophytes (10^4 CFU/mL).
-
Incubation & Readout: Incubate at 35°C for 96 hours and determine the lowest concentration inhibiting visible growth.
-
Self-Validation Mechanism: The inclusion of the 5% keratin arm validates that the compound's efficacy is not artificially inflated in protein-free media. For example, Tavaborole's MIC remains stable even in the presence of keratin, proving its translatability to in vivo nail bed environments[9].
Protocol B: Recombinant LeuRS Aminoacylation Trapping Assay
To prove that the MIC differences are due to target affinity rather than cell permeability, an enzymatic assay is required[3].
-
Enzyme Setup: Express and purify recombinant wild-type fungal LeuRS and a CP1-mutant LeuRS (e.g., Asp487 mutation, which confers resistance)[1].
-
Reaction Mixture: Combine the enzyme, tRNA(Leu), ATP, and [^3H]-Leucine in a reaction buffer.
-
Inhibition Phase: Introduce the benzoxaborole compounds at varying concentrations (IC50 determination).
-
Quantification: Quench the reaction with trichloroacetic acid (TCA), precipitate the tRNA, and measure the incorporated [^3H]-Leucine via liquid scintillation counting.
-
Self-Validation Mechanism: Testing against both wild-type and CP1-mutant LeuRS serves as an internal control. A drastic drop in [^3H]-Leucine incorporation with the wild-type enzyme, coupled with uninhibited incorporation in the CP1-mutant, mathematically proves that the compound is acting specifically via the editing-site trapping mechanism and not through non-specific protein denaturation[1].
Fig 2: Self-validating experimental workflow for evaluating benzoxaborole antimicrobial efficacy.
Conclusion
The structural divergence between 3-methyl and 5-fluoro benzoxaboroles perfectly illustrates the delicate balance of steric and electronic factors in drug design. The 5-fluoro substitution optimizes Lewis acidity and spatial fit, leading to potent, broad-spectrum antimicrobial activity via the OBORT mechanism. In contrast, substitutions at the 3-position introduce steric clashes and electronic dampening that severely limit target engagement. Future drug development in the oxaborole class must prioritize modifications that maintain or enhance the electrophilicity of the boron center while respecting the strict spatial boundaries of the LeuRS CP1 editing domain.
References
-
Tavaborole Mechanism of Action. PubChem - NIH. 1
-
Leishmania donovani Parasites Are Inhibited by the Benzoxaborole AN2690 Targeting Leucyl-tRNA Synthetase. ASM Journals. 3
-
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. PubMed - NIH. 2
-
Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. MDPI. 5
-
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. 4
-
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Infectious Diseases. 7
-
Kerydin (Tavaborole) NDA 204427 Approval Label. FDA.gov. 6
-
Hatch-Waxman PTE Application for Extension of the Term of U.S. Patent No. 7,5. Regulations.gov. 9
Sources
- 1. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
A Technical Guide to the Bioassay Validation of Benzoxaboroles as Leucyl-tRNA Synthetase Inhibitors
This guide provides an in-depth framework for the comprehensive validation of benzoxaborole compounds as inhibitors of leucyl-tRNA synthetase (LeuRS). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antibacterial agents. The methodologies detailed herein are designed to establish a robust, evidence-based understanding of a compound's mechanism of action, potency, and preliminary safety profile.
Section 1: Introduction to Benzoxaboroles and Leucyl-tRNA Synthetase
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1] Their indispensable role and the structural differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of novel antimicrobial agents.[2][3] Leucyl-tRNA synthetase (LeuRS), in particular, has been successfully targeted by the benzoxaborole class of compounds.[2][4]
Benzoxaboroles are a unique class of boron-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities.[5][6][7] Their mechanism of action against fungal and bacterial LeuRS is particularly noteworthy.[2][8] For instance, the antifungal agent Tavaborole (formerly AN2690) inhibits fungal LeuRS by forming a covalent adduct with the 3'-terminal adenosine of tRNALeu within the enzyme's editing domain.[8][9][10] This "oxaborole tRNA trapping" (OBORT) mechanism effectively blocks the catalytic cycle of the enzyme, leading to a cessation of protein synthesis and subsequent cell death.[4][8]
The validation of novel benzoxaborole inhibitors requires a multi-faceted approach, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess whole-cell activity. This guide will delineate the critical experimental workflows and the underlying rationale for each step in the validation cascade.
Section 2: Biochemical Validation of LeuRS Inhibition
The initial step in validating a potential benzoxaborole inhibitor is to demonstrate its direct interaction with and inhibition of the target enzyme, LeuRS. This is typically achieved through a series of in vitro enzyme kinetics assays.
Enzyme Preparation and Characterization
High-purity, active LeuRS enzyme is a prerequisite for reliable biochemical assays. The enzyme can be obtained through recombinant expression in a suitable host system (e.g., E. coli) followed by purification, typically using affinity and size-exclusion chromatography. It is crucial to determine the concentration of active enzyme to ensure accurate kinetic measurements.[11]
Primary Biochemical Assays
Two primary steady-state kinetic assays are commonly employed to measure LeuRS activity: the ATP-pyrophosphate (PPi) exchange assay and the aminoacylation assay.[11][12]
ATP-PPi Exchange Assay: This assay measures the first step of the aminoacylation reaction, where the amino acid (leucine) is activated by ATP to form an aminoacyl-adenylate (AA-AMP) intermediate and release pyrophosphate (PPi).[12][13] The reaction is reversible, and in the presence of radiolabeled [³²P]-PPi, the incorporation of radioactivity into ATP can be monitored.
Aminoacylation Assay: This assay measures the overall rate of tRNA charging by quantifying the formation of radiolabeled aminoacyl-tRNA.[11][13] This can be accomplished using a radiolabeled amino acid (e.g., [¹⁴C]-leucine or [³H]-leucine) or a radiolabeled tRNA.[12][14] The use of 3'-[³²P]-labeled tRNA with an unlabeled amino acid can be advantageous as it allows for the use of saturating amino acid concentrations, which can be critical for accurately determining the Km of the tRNA.[11][12]
Experimental Protocol: Steady-State Aminoacylation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, KCl, ATP, DTT, the purified LeuRS enzyme, and the specific tRNALeu.
-
Inhibitor Addition: Add varying concentrations of the benzoxaborole inhibitor (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).
-
Initiation of Reaction: Initiate the reaction by adding the radiolabeled substrate (e.g., [¹⁴C]-leucine).
-
Time-Course Sampling: At specific time points, withdraw aliquots of the reaction mixture and quench the reaction by spotting the aliquots onto filter paper or glass fiber filters, followed by precipitation with trichloroacetic acid (TCA).
-
Washing and Scintillation Counting: Wash the filters extensively with cold TCA and ethanol to remove unincorporated radiolabeled substrate. The amount of radioactivity retained on the filters, corresponding to the charged tRNA, is quantified using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Determining the Mechanism of Inhibition
To further characterize the inhibitor, it is essential to determine its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). This is achieved by performing kinetic assays at varying concentrations of both the substrate (leucine or tRNA) and the inhibitor. The resulting data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots to elucidate the inhibitory mechanism.
Section 3: Cell-Based Validation of Antimicrobial Activity
While biochemical assays confirm target engagement, cell-based assays are crucial for determining a compound's ability to penetrate the bacterial cell wall and exert its inhibitory effect in a physiological context.[15][16]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[17][18] The broth microdilution method is a widely accepted technique for determining MIC values.[17][19]
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a serial dilution of the benzoxaborole compound in a 96-well microtiter plate.[19][20] Typically, a two-fold dilution series is used.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable growth medium (e.g., Mueller-Hinton Broth).[17] The final inoculum concentration in the wells should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls.[19] Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[18][21] The results can also be read using a microplate reader to measure absorbance.[20]
Data Presentation: Comparative Analysis
The results from both biochemical and cell-based assays should be summarized in a clear and concise format to facilitate comparison and decision-making.
| Compound ID | LeuRS IC₅₀ (µM) | Bacterial Strain | MIC (µg/mL) |
| Benzoxaborole-A | 1.5 | S. aureus ATCC 29213 | 4 |
| Benzoxaborole-B | 0.8 | S. aureus ATCC 29213 | 2 |
| Benzoxaborole-C | 10.2 | S. aureus ATCC 29213 | 32 |
| Control (Tavaborole) | 0.5 | C. albicans ATCC 90028 | 1 |
Table 1: Example of a summary table for biochemical and antimicrobial data.
Section 4: Counter-Screening and Selectivity Profiling
A critical aspect of drug development is to ensure that the compound of interest exhibits selectivity for the target enzyme and is not broadly cytotoxic.
Off-Target Activity Screening
To assess the selectivity of the benzoxaborole inhibitors, they should be tested against a panel of other enzymes, particularly other aaRSs and proteases, as some boron-containing compounds are known to inhibit serine proteases.[22] This helps to identify potential off-target effects that could lead to toxicity.[23]
Cytotoxicity Assays
It is essential to evaluate the cytotoxicity of the compounds against mammalian cell lines to determine their therapeutic index. Standard cytotoxicity assays, such as the MTT or MTS assay, can be used to measure the effect of the compounds on cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzoxaborole compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).
Section 5: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial for identifying potential liabilities that could hinder its development.[24][25][26]
In silico models can provide initial predictions of ADME-Tox properties.[25][27][28] Additionally, in vitro assays can be conducted to assess parameters such as:
-
Metabolic Stability: Using liver microsomes or hepatocytes to determine the rate of compound metabolism.[24]
-
Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.
-
Permeability: Using assays like the Caco-2 cell permeability assay to predict intestinal absorption.
Section 6: Visualizing the Validation Workflow
A logical and well-defined workflow is essential for the systematic validation of benzoxaborole inhibitors.
Caption: High-level workflow for the bioassay validation of benzoxaborole inhibitors of LeuRS.
Section 7: The LeuRS Catalytic Cycle and Benzoxaborole Inhibition
Understanding the mechanism of action of benzoxaboroles requires a clear visualization of the LeuRS catalytic cycle and the point of inhibition.
Sources
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Identification of novel mycobacterium <i>tuberculosis</i> leucyl-tRNA synthetase inhibitor using a knowledge-based computational screening approach - Journal of King Saud University - Science [jksus.org]
- 5. Pass the boron: benzoxaboroles as antiparasite drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 13. ovid.com [ovid.com]
- 14. Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. ADME in Toxicology: Ensuring Drug Safety & Efficacy - Creative Biolabs [creative-biolabs.com]
- 26. cell4pharma.com [cell4pharma.com]
- 27. researchgate.net [researchgate.net]
- 28. ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Executive Summary: Immediate Action Directive
3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 92203-40-2) is a boron-containing heterocyclic compound. While often used in pharmaceutical development (sharing a scaffold with Tavaborole and Crisaborole), it presents specific environmental hazards due to the persistence of the boron moiety and potential aquatic toxicity.
Core Disposal Directive:
-
DO NOT discharge into municipal sewage or laboratory sink drains.
-
DO NOT mix with strong oxidizing agents (e.g., peroxides, permanganates) in waste streams.
-
MANDATORY: Dispose of via high-temperature incineration equipped with scrubbers.
Chemical Identity & Hazard Characterization
To properly segregate waste, you must understand the chemical behavior of the analyte. Benzoxaboroles possess a Lewis-acidic boron center protected by a cyclic hemiester, imparting unique stability compared to acyclic boronic acids.
| Property | Data | Operational Implication |
| Chemical Name | 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | Identify correctly on waste tags. |
| CAS Number | 92203-40-2 | Use for regulatory reporting. |
| Molecular Formula | C₈H₉BO₂ | Organic waste (Halogen-free). |
| Acidity | Lewis Acid (pKa ~7.0–8.5 range) | Compatible with neutral/organic streams. |
| GHS Classification | Warning (GHS07) | Handle with standard PPE (Nitrile gloves). |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Eye Irrit.), H412 (Aquatic Chronic) | Zero-discharge policy applies. |
Technical Insight: Unlike simple boronic acids, the benzoxaborole ring is resistant to hydrolysis under neutral conditions. This stability means the compound persists longer in the environment, necessitating thermal destruction rather than chemical neutralization.
Waste Segregation & Handling
Effective disposal starts at the bench. Segregation prevents cross-reactivity and ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines.
Compatibility Matrix
-
Compatible: Methanol, Acetonitrile, DMSO, Acetone, non-halogenated organic solvents.
-
Incompatible: Strong oxidizers (Nitric acid, Peroxides), Strong bases (can trigger ring-opening and exothermic decomposition).
Decision Tree: Waste Stream Selection
The following logic gate determines the correct disposal path for your material.
Figure 1: Decision logic for segregating benzoxaborole waste streams. Note that high concentrations must go to incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spills)
Applicability: Expired stock, contaminated weighing boats, spill cleanup debris.
-
Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the jar into a clear plastic waste bag (polyethylene) and seal it.
-
Disposal Path: Transfer to the facility's Solid Organic Waste drum. This stream is sent for rotary kiln incineration.
Protocol B: Liquid Waste (Mother Liquors & Solvents)
Applicability: Reaction mixtures in DMSO, Methanol, or DCM.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Solvents" waste drum.
-
Dilution (Optional): If the solution is highly concentrated (>10%) and viscous, dilute with a compatible combustible solvent (e.g., Ethanol) to facilitate pumping at the incineration plant.
-
Transfer: Pour into the Halogenated or Non-Halogenated solvent waste container depending on the solvent used (the benzoxaborole itself is non-halogenated).
-
Rinsing: Rinse the original vessel 3x with acetone. Add rinsate to the same waste container.
Protocol C: Empty Container Management
Applicability: Vials that appear empty.
-
Triple Rinse: Wash the vial three times with a small volume of acetone or methanol.
-
Rinsate Disposal: Dispose of the rinsate as Liquid Waste (Protocol B) .
-
Defacing: Deface the label on the empty vial.
-
Glass Disposal: Discard the clean, dry vial in the broken glass/sharps container (unless local regulations require "P-listed" empty containers to be treated as hazardous; benzoxaboroles are typically not P-listed, but verify local codes).
Emergency Spillage Procedures
In the event of a benchtop spill, rapid containment prevents migration of the boron compound into floor drains.
Figure 2: Step-by-step workflow for managing incidental spills of benzoxaborole solids or solutions.
Decontamination Solution: For final surface cleaning, use a simple detergent solution (1% Alconox or SDS). Benzoxaboroles are soluble in alcohols; a wipe-down with 70% Ethanol followed by soap and water is highly effective.
Regulatory & Compliance Context
-
US EPA (RCRA): 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is not explicitly listed on the P or U lists. However, it must be characterized by the generator. Due to aquatic toxicity and potential ignitability (if in solvent), it is classified as Characteristic Hazardous Waste .
-
European Waste Catalogue (EWC):
-
16 05 06: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
-
Transport (DOT/IATA):
-
Generally not regulated as a dangerous good for transport unless in a flammable solvent.
-
Self-Validation: Always check the SDS of the specific solvent mixture if transporting waste.
-
References
-
Reagentia. (n.d.). 2,1-BENZOXABOROLE, 1,3-DIHYDRO-1-HYDROXY-3-METHYL- Product Page. Retrieved from [Link] (Validated via search snippet 1.6).
-
PubChem. (2025).[3] Compound Summary: 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol.[3] National Library of Medicine.[3] Retrieved from [Link] (Validated via search snippet 1.18).
-
American Chemical Society. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Retrieved from [Link] (Validated via search snippet 1.17).
Sources
Operational Safety Protocol: Handling 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole)
Executive Summary & Scientific Context
3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole) is not a generic reagent; it is a potent pharmaceutical active ingredient (API) designed to inhibit leucyl-tRNA synthetase. Its mechanism of action relies on the boron atom’s Lewis acidity, allowing it to form stable, reversible covalent adducts with the cis-diol groups of tRNA.
Why this matters for safety: The same chemical property that makes it an effective antifungal (boron-mediated protein synthesis inhibition) creates its primary occupational hazards: skin sensitization and potential reproductive toxicity . Unlike standard organic solvents where volatility is the main concern, the risk here is particulate migration and dermal absorption leading to immunological response.
This guide treats Tavaborole as an Occupational Exposure Band 3 (OEB 3) compound (
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the specific "Failure Modes" of handling this compound.
| Hazard Class | GHS Code | Operational Implication |
| Skin Sensitization | H317 | Critical. Trace contact can induce T-cell mediated allergic dermatitis. Once sensitized, a researcher may never be able to handle benzoxaboroles again. |
| Eye Irritation | H319 | Boronic acid derivatives are Lewis acids; dust contact with ocular mucosa causes immediate, severe irritation. |
| Reproductive Toxicity | Suspected | High-dose animal studies suggest embryofetal toxicity (delayed ossification). Strict containment is required for pregnant personnel. |
PPE Selection Logic (The "Why" Behind the Gear)
Standard latex or generic nitrile gloves are insufficient for benzoxaboroles in solution. You must select PPE based on permeation breakthrough times, not just material type.[1]
Hand Protection: The ASTM D6978 Standard
We do not use "standard exam gloves." We use gloves tested against chemotherapy drugs (ASTM D6978).[1][2][3][4]
-
Requirement: Double-gloving with Nitrile.
-
Outer Glove: Minimum 5 mil thickness, extended cuff.
-
Inner Glove: Brightly colored (orange/violet) to act as a breach indicator.
-
Scientific Rationale: Boron-containing small molecules can permeate low-density nitrile. ASTM D6978 gloves are tested for permeation against cytotoxic drugs, providing a validated barrier against potent APIs.[1]
Respiratory Protection[6][7]
-
Solid State (Powder): N95 is the minimum for closed-system handling. For open weighing outside a hood (never recommended), a PAPR (Powered Air Purifying Respirator) is required.
-
Solution State: Surgical mask is insufficient. If aerosols are generated, use a P100 half-face respirator.
PPE Specification Matrix
| Component | Specification | Validation Standard |
| Primary Gloves | Nitrile, Powder-Free, Extended Cuff (12") | ASTM D6978 (Chemo-rated) |
| Secondary Gloves | Nitrile, Contrasting Color | ASTM D6319 |
| Body Protection | Tyvek® 400 Lab Coat or Coverall (closed front) | Type 5/6 Particle Protection |
| Respiratory | N95 (if in hood) or P100 (if outside hood) | NIOSH 42 CFR 84 |
| Eye Protection | Indirect Vent Goggles (Powder) / Safety Glasses (Solution) | ANSI Z87.1+ |
Decision Logic & Workflow Visualization
Diagram 1: PPE Decision Tree
This logic gate determines your protection level based on the physical state of the Tavaborole.
Caption: Decision logic for selecting engineering controls and PPE based on the physical state of the API.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Donning
-
Inspect Engineering Controls: Verify the Powder Containment Balance Enclosure or Fume Hood is operating at 80-100 fpm face velocity.
-
Donning Sequence:
Phase 2: Handling (Weighing & Solubilization)
-
Static Control: Tavaborole powder is static-prone. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."
-
Weighing:
-
Open the container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas even if cleaned.
-
Scientific Note: If using DMSO as a solvent, be aware that DMSO enhances skin permeability, carrying the Tavaborole directly into the bloodstream if a splash occurs. Never touch the outer surface of a DMSO/Tavaborole flask with bare hands.
-
Phase 3: Doffing (The Critical Failure Point)
Most exposures occur during cleanup, not handling.
Caption: Correct doffing sequence to prevent secondary contamination of skin or street clothes.
Disposal & Deactivation
Boron compounds require specific waste streams.
-
Solid Waste: All wipes, spatulas, and outer gloves go into a Hazardous Solid Waste bag (yellow/red), labeled "Toxic/Sensitizer."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if in DMSO/EtOH).
-
Crucial: Do not mix with strong oxidizers (e.g., nitric acid waste), as boronic esters can react exothermically under extreme oxidative conditions.
-
-
Deactivation: For spill cleanup, use a 10% sodium carbonate solution followed by soap and water. The base helps hydrolyze the ester and solubilize the boronic acid form for easier removal.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11313622, Tavaborole. PubChem. Available at: [Link]
-
ASTM International. ASTM D6978-05(2019), Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM Website.[3] Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Control Banding. CDC/NIOSH. Available at: [Link]
Sources
- 1. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 2. medical-and-lab-supplies.com [medical-and-lab-supplies.com]
- 3. How to Choose the Right Sterile Gloves for Pharmaceuticals - Blog [droppe.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
